2-Furoylacetonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNSHBXVTAHWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185759 | |
| Record name | 2-Furoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31909-58-7 | |
| Record name | 2-Furoylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031909587 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Furoylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90185759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Furoylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Furoylacetonitrile chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and relevant experimental data for 2-Furoylacetonitrile (CAS No: 31909-58-7).[1][2][3] This furan derivative is a key intermediate in the synthesis of various heterocyclic compounds, notably those investigated for their therapeutic potential against Chagas disease.[4] This document consolidates essential data on its physicochemical properties, spectroscopic profile, and synthetic methodologies, presented in a clear and accessible format to support ongoing research and development efforts.
Chemical Properties and Structure
This compound, with the IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid, beige to light brown powder.[2] It is characterized by the presence of a furan ring, a ketone, and a nitrile functional group.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₇H₅NO₂ | [1][2][3] |
| Molecular Weight | 135.12 g/mol | [1][2][3] |
| Melting Point | 81-85 °C | [2] |
| Boiling Point | ~248.79 °C (estimated) | |
| Density | ~1.3124 g/cm³ (estimated) | |
| Solubility | Soluble in acetone and ether. Decomposes in water. | [5] |
Structural Information
The structural identifiers for this compound are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 31909-58-7 | [1][2][3] |
| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile | [1] |
| SMILES | O=C(CC#N)C1=CC=CO1 | [2][3] |
| InChI | 1S/C7H5NO2/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5H,3H2 | [2] |
| InChIKey | RZNSHBXVTAHWPP-UHFFFAOYSA-N | [2] |
Spectroscopic Data
The spectroscopic profile of this compound is crucial for its identification and characterization. Below are the key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
¹H and ¹³C NMR Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for this compound were not available in the searched literature. However, the expected chemical shifts can be predicted based on the structure and data from similar furan-containing compounds.[6][7]
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic peaks corresponding to its functional groups. The data presented here is from an ATR-IR spectrum.[1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3100 | C-H stretch (aromatic furan) |
| ~2250 | C≡N stretch (nitrile) |
| ~1680 | C=O stretch (ketone) |
| ~1500, ~1450 | C=C stretch (aromatic furan) |
Mass Spectrometry
Mass spectrometry data is available for this compound, providing information about its molecular weight and fragmentation pattern.[1]
| m/z | Interpretation |
| 135 | Molecular ion [M]⁺ |
| 95 | [M - C₂H₂O]⁺ (Loss of ketene) |
| 39 | Further fragmentation |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of an appropriate furan derivative with a source of the acetonitrile group. While a specific detailed protocol for this compound was not found, a general procedure for the synthesis of similar compounds is described below.
General Procedure for the Synthesis of Furan Derivatives:
-
Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.
-
Reagent Addition: The furan substrate is dissolved in a suitable anhydrous solvent (e.g., THF, diethyl ether) and cooled in an ice bath.
-
Reaction: The acylating or alkylating agent is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time.
-
Work-up: The reaction is quenched with a saturated aqueous solution (e.g., NH₄Cl). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).[8]
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: 5-10 mg of the purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz).[6] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy (ATR):
-
Sample Preparation: A small amount of the solid this compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1]
Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization and Analysis: The sample is ionized by electron impact (typically at 70 eV), and the resulting fragments are analyzed by the mass detector.[1]
Biological Activity and Potential Signaling Pathways
While this compound itself has not been extensively studied for its biological activity, it is a precursor for the synthesis of compounds with demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4] The mechanism of action for these derivatives is an area of active research.
One proposed mechanism for related nitro- and furan-containing compounds against T. cruzi involves the inhibition of mitochondrial dehydrogenases.[9] This disruption of the parasite's mitochondrial function can lead to a decrease in energy production and ultimately cell death. Another potential mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress within the parasite.
Since a specific signaling pathway for this compound is not documented, a logical workflow for the investigation of its derivatives as potential enzyme inhibitors is presented below.
Caption: A logical workflow for the development of this compound derivatives as potential anti-trypanosomal agents.
Safety Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be used when handling this compound.[2]
References
- 1. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 31909-58-7 [sigmaaldrich.com]
- 3. This compound, 97% | Fisher Scientific [fishersci.ca]
- 4. This compound | 31909-58-7 [chemicalbook.com]
- 5. 2-Furoyl chloride CAS#: 527-69-5 [m.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Furoxan-, alkylnitrate-derivatives and related compounds as anti-trypanosomatid agents: mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: 2-Furoylacetonitrile (CAS 31909-58-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Furoylacetonitrile, with CAS number 31909-58-7, is a versatile building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of various heterocyclic compounds. Its unique chemical structure, featuring a furan ring, a ketone, and a nitrile group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its application in the synthesis of bioactive molecules, particularly pyrazole and pyrimidine derivatives with potential therapeutic applications, such as anti-trypanosomal agents for the treatment of Chagas disease.
Chemical and Physical Properties
This compound is a solid at room temperature, with properties that make it a useful reagent in various chemical reactions. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 31909-58-7 | |
| Molecular Formula | C₇H₅NO₂ | [1][2][3] |
| Molecular Weight | 135.12 g/mol | [1][2][3] |
| Melting Point | 81-85 °C | [4][5] |
| Appearance | White to off-white crystalline solid | [1][2] |
| Purity | ≥ 97% | [3][5] |
| Synonyms | 3-(2-furyl)-3-oxopropanenitrile, β-oxo-2-Furanpropanenitrile | [1][4] |
| InChI Key | RZNSHBXVTAHWPP-UHFFFAOYSA-N | [3][5] |
| SMILES | O=C(CC#N)c1ccco1 | [3][5] |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the condensation of ethyl 2-furoate with acetonitrile using a strong base such as sodium hydride.
Experimental Protocol: Synthesis from Ethyl 2-furoate and Acetonitrile
Materials:
-
Ethyl 2-furoate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Water
Procedure:
-
In a reaction vessel, combine 63.05 grams (0.5 moles) of ethyl 2-furoate and 41 grams (1 mole) of acetonitrile in 500 ml of toluene.
-
Carefully add 30.0 grams (0.75 moles) of a 60% sodium hydride dispersion in mineral oil to the mixture.
-
Add 1 ml of methanol to initiate the reaction.
-
Heat the reaction mixture to 90°C and maintain this temperature for 3 hours.
-
After the reaction is complete, distill off the toluene.
-
To the residue, add 500 ml of water and stir to dissolve the product.
-
Acidify the aqueous solution with hydrochloric acid to a pH of 1.5.
-
The product will precipitate out of the solution. Collect the solid by suction filtration.
-
Recrystallize the crude product from methanol to obtain pure this compound.
Expected Yield: 51.3 grams (76% of theoretical yield).[6]
Diagram 1: Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Applications in the Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles and pyrimidines, which are known to exhibit a wide range of biological activities.
Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine
The reaction of β-ketonitriles with hydrazine is a well-established method for the synthesis of 5-aminopyrazoles.[7]
Diagram 2: Synthesis of a Pyrazole Derivative
Caption: General scheme for pyrazole synthesis from this compound.
Synthesis of 4-Amino-6-(furan-2-yl)pyrimidine-2-ol
The condensation of β-ketonitriles with guanidine is a common route to synthesize 2-aminopyrimidine derivatives.
Caption: Workflow for developing trypanocidal agents from this compound.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. The straightforward and high-yielding synthetic protocol makes it an accessible starting material for research and development. Its utility in the construction of diverse heterocyclic scaffolds, particularly pyrazoles and pyrimidines, highlights its importance in medicinal chemistry and drug discovery, with promising applications in the development of new therapeutics for diseases such as Chagas disease. Further exploration of the reactivity of this compound is likely to lead to the discovery of novel compounds with significant biological activities.
References
- 1. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 2. Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
An In-depth Technical Guide to the Physical Properties of 2-Furoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and spectral properties of 2-Furoylacetonitrile (CAS No: 31909-58-7). The information herein is compiled from various scientific sources to support research, development, and quality control activities involving this compound.
Chemical Identity
This compound, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a solid organic compound.[1][2][3] Its fundamental identifiers and chemical structure are summarized below.
| Identifier | Value |
| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile[3] |
| CAS Number | 31909-58-7 |
| Molecular Formula | C₇H₅NO₂ |
| Molecular Weight | 135.12 g/mol |
| SMILES | O=C(CC#N)C1=CC=CO1 |
| InChI Key | RZNSHBXVTAHWPP-UHFFFAOYSA-N |
Physical Properties
The key physical properties of this compound are presented in the following table. It is important to note that while the melting point has been experimentally determined, the boiling point and density are currently based on estimations, as precise experimental data is not widely available in published literature.
| Property | Value | Source(s) |
| Physical Form | Solid, Powder[4] | [4] |
| Color | Beige to light brown[4] | [4] |
| Melting Point | 81-85 °C[5] | [5] |
| Boiling Point | 248.79°C (rough estimate)[4] | [4] |
| Density | 1.3124 g/cm³ (rough estimate)[4] | [4] |
| Solubility | Information on specific solubility values in various solvents is not extensively documented. However, based on its chemical structure (containing polar functional groups like a ketone and a nitrile, as well as a furan ring), it is anticipated to be soluble in polar organic solvents. |
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive spectral data with peak-by-peak analysis is not fully available in the public domain, the following table summarizes the available information.
| Spectroscopic Technique | Available Data / Expected Characteristics | Source(s) |
| ¹H NMR | Spectra are available, but detailed chemical shift assignments are not provided in the search results. | |
| ¹³C NMR | PubChem indicates the availability of ¹³C NMR spectra.[3] Based on its structure, characteristic peaks for the furan ring, the carbonyl group, the methylene group, and the nitrile group are expected. | [3] |
| Infrared (IR) Spectroscopy | ATR-IR spectra have been recorded.[3] Key expected absorption peaks include C=O stretching (ketone), C≡N stretching (nitrile), C-H stretching (furan ring), and C-O stretching (furan ring). | [3] |
| Mass Spectrometry (MS) | GC-MS data is available, with major peaks observed at m/z 95 and 135.[3] The peak at m/z 135 corresponds to the molecular ion [M]⁺. | [3] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for determining the key physical and spectral properties of this compound.
Determination of Physical Properties
A general workflow for the experimental determination of the physical properties of a solid organic compound like this compound is outlined below.
The melting point of a solid organic compound is a critical indicator of its purity.
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, which is sealed at one end.
-
The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the solid first begins to melt and the temperature at which the last of the solid melts are recorded as the melting point range.
For solids with a high boiling point, specialized techniques are required.
Methodology:
-
A small amount of the substance is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.
-
The test tube is attached to a thermometer and heated in a suitable high-temperature bath (e.g., silicone oil).
-
As the temperature rises, air escapes from the capillary tube. The boiling point is the temperature at which the liquid begins to enter the capillary tube upon cooling.
The density of a solid can be determined by the displacement method.
Methodology:
-
A known mass of this compound is weighed accurately.
-
A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.
-
The density is calculated by dividing the mass of the solid by the volume of the displaced liquid.
The solubility of a compound in various solvents provides insights into its polarity and potential applications.
Methodology:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a series of test tubes.
-
A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, acetone, DMSO) is added to each test tube.
-
The mixtures are agitated at a constant temperature.
-
Solubility is observed and can be quantified by determining the mass of the solute that dissolves in a given volume of the solvent.
Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of this compound.
Sample Preparation:
-
Approximately 5-25 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[1]
-
The solution is then transferred to a clean NMR tube.[1]
-
If any solid particles are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.
Sample Preparation (ATR method):
-
A small amount of the solid this compound is placed directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.[6]
-
Pressure is applied to ensure good contact between the sample and the crystal.[6]
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol, acetonitrile). A typical starting concentration is around 1 mg/mL, which is then further diluted.[7]
-
The solution must be free of any particulate matter; filtration may be necessary.[7]
-
The final solution is placed in a mass spectrometry vial.[7]
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 5. This compound | 31909-58-7 [chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Spectroscopic Profile of 2-Furoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Furoylacetonitrile (CAS No. 31909-58-7), a valuable building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the available ¹H and ¹³C NMR data for this compound.
¹H NMR Data
Reference Data for a Similar Compound (2-Acetylfuran in CDCl₃ at 90 MHz): [1]
-
7.61-7.58 ppm (m, 1H): Proton on the carbon adjacent to the ring oxygen and the acetyl group.
-
7.21-7.17 ppm (m, 1H): Proton on the carbon adjacent to the acetyl group.
-
6.57-6.51 ppm (m, 1H): Proton on the carbon beta to the ring oxygen.
It is important to note that the chemical shifts for this compound will differ due to the influence of the acetonitrile group.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | ~185-195 |
| Furan C2 (C-C=O) | ~150-155 |
| Furan C5 (C-O) | ~145-150 |
| Furan C3 | ~115-120 |
| Furan C4 | ~110-115 |
| Methylene (-CH₂-) | ~30-40 |
| Nitrile (-C≡N) | ~115-120 |
| Note: The specific chemical shifts for this compound are available on SpectraBase and are predicted based on the structure. |
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2][3]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[3]
-
The solution height in the NMR tube should be approximately 4-5 cm.[3]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.[2]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[2]
-
Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound has been recorded using a Bruker Tensor 27 FT-IR spectrometer with the KBr pellet technique.[4] The key absorption peaks are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch (furan ring)[5] |
| ~2260-2240 | Sharp, Medium | C≡N stretch (nitrile)[6] |
| ~1680-1660 | Strong | C=O stretch (ketone)[6][7] |
| ~1600-1450 | Medium-Weak | C=C stretch (furan ring)[5] |
| ~1300-1000 | Strong | C-O stretch (furan ring)[6] |
Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.
-
In an agate mortar, grind 1-2 mg of this compound into a fine powder.[8]
-
Add approximately 100-200 mg of the dry KBr to the mortar.[8]
-
Gently but thoroughly mix the sample and KBR by grinding until a homogeneous mixture is obtained.[9]
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[9]
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation pattern.
Mass Spectral Data
The mass spectrum of this compound has been obtained using Gas Chromatography-Mass Spectrometry (GC-MS).[4] The key fragmentation data is presented below.
| m/z | Relative Intensity (%) | Possible Fragment Assignment |
| 135 | Moderate | [M]⁺ (Molecular Ion)[4] |
| 95 | High | [M - C₂H₂O]⁺ or [Furoyl cation]⁺[4] |
| 67 | Low | [C₄H₃O]⁺ |
| 39 | High | [C₃H₃]⁺[4] |
Experimental Protocol for GC-MS
A general procedure for the GC-MS analysis of a solid organic compound is as follows:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[10]
-
Filter the solution if any particulate matter is present.
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated based on its components' boiling points and interactions with the GC column's stationary phase.[11]
-
The separated components elute from the column and enter the mass spectrometer.
-
In the ion source of the mass spectrometer, the molecules are ionized (e.g., by electron impact).
-
The resulting ions are separated by the mass analyzer according to their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
- 1. 2-Acetylfuran | C6H6O2 | CID 14505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. benchchem.com [benchchem.com]
- 8. shimadzu.com [shimadzu.com]
- 9. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. Sample preparation GC-MS [scioninstruments.com]
An In-depth Technical Guide to the Synthesis of 2-Furoylacetonitrile from Ethyl 2-Furoate
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of 2-furoylacetonitrile, a valuable building block in medicinal chemistry, from ethyl 2-furoate.[1] The described methodology is based on a well-established Claisen condensation reaction, offering a reliable route to this key intermediate. This guide presents a detailed experimental protocol, quantitative data, and a visual representation of the reaction pathway to support research and development in organic synthesis and drug discovery.
Reaction Principle: The Claisen Condensation
The synthesis of this compound from ethyl 2-furoate and acetonitrile proceeds via a Claisen condensation.[2][3][4] This carbon-carbon bond-forming reaction occurs between an ester (ethyl 2-furoate) and a compound with an acidic alpha-proton (acetonitrile) in the presence of a strong base.[2][3] In this specific transformation, a strong base, such as sodium hydride, deprotonates acetonitrile to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 2-furoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the desired β-ketonitrile, this compound.[5]
Experimental Protocol
The following protocol is adapted from a documented synthetic procedure.[6]
Materials:
-
Ethyl 2-furoate (furan-2-carboxylic acid ethyl ester)
-
Sodium hydride (80% suspension in white oil)
-
Acetonitrile
-
Toluene
-
Methanol
-
Hydrochloric acid
-
Water
Equipment:
-
Reaction flask equipped with a mechanical stirrer, condenser, and dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
To a suitable reaction flask, add 500 ml of toluene, 63.05 grams (0.5 mole) of ethyl 2-furoate, and 41 grams (1 mole) of acetonitrile.[6]
-
Carefully add 30.0 grams (1 mole) of an 80% sodium hydride suspension in white oil to the reaction mixture.[6]
-
Add 1 ml of methanol to the mixture.[6]
-
Heat the reaction mixture to 90°C and maintain this temperature for 3 hours with stirring.[6]
-
After the reaction is complete, distill off the toluene.[6]
-
To the residue, add 500 ml of water and stir.[6]
-
Acidify the aqueous mixture with hydrochloric acid to a pH of 1.5.[6]
-
The product will precipitate out of the solution. Filter the solid product using suction filtration.[6]
-
Recrystallize the crude product from methanol to obtain pure this compound.[6]
Quantitative Data
The following table summarizes the quantitative data from the described synthesis.[6]
| Parameter | Value |
| Reactants | |
| Ethyl 2-furoate | 63.05 g (0.5 mole) |
| Sodium Hydride (80%) | 30.0 g (1 mole) |
| Acetonitrile | 41 g (1 mole) |
| Reaction Conditions | |
| Solvent | Toluene (500 ml) |
| Temperature | 90°C |
| Reaction Time | 3 hours |
| Product | |
| Yield of this compound | 51.3 g |
| Theoretical Yield | 67.56 g |
| Percentage Yield | 76% |
| Physical Properties | |
| Melting Point | 74-75°C |
Reaction Workflow
The logical flow of the synthesis process is depicted in the following diagram.
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Chemical Reaction Pathway
The underlying chemical transformation is illustrated in the diagram below.
Caption: The chemical reaction scheme for the synthesis of this compound.
Conclusion
The synthesis of this compound from ethyl 2-furoate via Claisen condensation is a robust and efficient method, providing good yields of the target compound. The detailed protocol and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis to reproduce and potentially optimize this important transformation. The straightforward nature of the reaction and the availability of the starting materials make this a practical approach for accessing this compound for further synthetic applications.
References
The Synthesis of 2-Furoylacetonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-Furoylacetonitrile, a valuable building block in the development of various pharmaceuticals. This compound, also known as β-oxo-2-furanpropanenitrile, is utilized in the synthesis of compounds with potential therapeutic activities, including those targeting Chagas disease.[1] This document details the core reaction mechanism, provides a comprehensive experimental protocol, and presents key quantitative data for researchers in the field.
Core Synthesis Mechanism: A Crossed Claisen Condensation
The primary route for synthesizing this compound is a crossed Claisen condensation.[2][3][4] This carbon-carbon bond-forming reaction involves the condensation of an ester with a nitrile in the presence of a strong base.[3][5] In this specific synthesis, an ester of 2-furoic acid, such as ethyl 2-furoate, serves as the acylating agent, and acetonitrile provides the nucleophilic component.
The reaction mechanism proceeds through the following key steps:[4][6]
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide, abstracts an acidic α-hydrogen from acetonitrile. This deprotonation generates a resonance-stabilized carbanion (acetonitrile enolate), a potent nucleophile.[2][4]
-
Nucleophilic Acyl Substitution: The acetonitrile enolate attacks the electrophilic carbonyl carbon of the 2-furoyl ester. This addition forms a tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, leading to the elimination of the alkoxide leaving group (e.g., ethoxide). This step regenerates the carbonyl group and forms the β-ketonitrile, this compound.
-
Deprotonation of the Product: The newly formed this compound has a methylene group flanked by two electron-withdrawing groups (the furoyl and cyano groups), making its protons significantly more acidic than those of acetonitrile. The alkoxide generated in the previous step then deprotonates the product, shifting the equilibrium to favor the formation of the product enolate.
-
Protonation: A final acidic workup is required to neutralize the enolate and yield the final this compound product.[2]
The overall reaction is driven to completion by the irreversible deprotonation of the β-ketonitrile product, which is more acidic than the starting acetonitrile.[2]
Visualizing the Synthesis Pathway
The following diagrams illustrate the key transformations in the synthesis of this compound.
Caption: High-level workflow for the synthesis of this compound.
Caption: The core reaction mechanism for this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a representative synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Furan-2-carboxylic acid ethyl ester | 63.05 g (0.5 mole) | [7] |
| Acetonitrile | 41 g (1 mole) | [7] |
| Sodium Hydride (80% in oil) | 30.0 g (1 mole) | [7] |
| Toluene | 500 ml | [7] |
| Methanol | 1 ml | [7] |
| Reaction Conditions | ||
| Temperature | 90 °C | [7] |
| Reaction Time | 3 hours | [7] |
| Product Information | ||
| Yield | 51.3 g (76% of theory) | [7] |
| Melting Point | 74-75 °C | [7] |
| Alternate Melting Point | 81-85 °C | [1] |
Detailed Experimental Protocol
This protocol is adapted from a documented synthesis of this compound.[7]
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Distillation apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Furan-2-carboxylic acid ethyl ester
-
Sodium hydride (80% suspension in white oil)
-
Acetonitrile
-
Toluene
-
Methanol
-
Hydrochloric acid
-
Water
Procedure:
-
Reaction Setup: In a suitable round-bottom flask, combine 63.05 grams (0.5 mole) of furan-2-carboxylic acid ethyl ester, 30.0 grams (1 mole) of an 80% sodium hydride suspension in white oil, 41 grams (1 mole) of acetonitrile, and 500 ml of toluene.[7]
-
Initiation: Add 1 ml of methanol to the reaction mixture.[7]
-
Reaction: Heat the mixture to 90°C and maintain this temperature for 3 hours with stirring.[7]
-
Solvent Removal: After the reaction is complete, distill off the toluene.[7]
-
Workup: Stir the residue with 500 ml of water.[7]
-
Acidification: Acidify the aqueous mixture with hydrochloric acid to a pH of 1.5. A precipitate will form.[7]
-
Isolation: Filter the precipitated product using suction filtration.[7]
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.[7]
-
Final Product: The expected yield of this compound is approximately 51.3 grams (76% of the theoretical yield), with a melting point of 74°-75° C.[7]
Concluding Remarks
The synthesis of this compound via a crossed Claisen condensation is a robust and well-established method. The use of a strong base like sodium hydride effectively facilitates the reaction between ethyl 2-furoate and acetonitrile to produce the desired β-ketonitrile in good yield. The provided protocol offers a clear and reproducible method for researchers requiring this versatile intermediate for further synthetic applications in drug discovery and development.
References
- 1. This compound | 31909-58-7 [chemicalbook.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. fiveable.me [fiveable.me]
- 6. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. prepchem.com [prepchem.com]
2-Furoylacetonitrile: A Versatile Precursor in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
2-Furoylacetonitrile, a bifunctional molecule incorporating both a furan ring and a reactive β-ketonitrile moiety, has emerged as a highly valuable and versatile building block in medicinal chemistry. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it an ideal precursor for the synthesis of diverse heterocyclic scaffolds.[1] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and application of this compound in the construction of key pharmaceutical intermediates, with a particular focus on pyrazole and pyridazine derivatives. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this potent synthon for drug discovery and development.
Physicochemical and Spectroscopic Properties
This compound, also known by its IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid at room temperature.[2][3] Its structure presents a 1,3-dicarbonyl-like functionality, making the central methylene group acidic and highly reactive toward various electrophiles and condensation reagents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 31909-58-7 | [3] |
| Molecular Formula | C₇H₅NO₂ | [3] |
| Molecular Weight | 135.12 g/mol | [2][3] |
| Melting Point | 81-85 °C | [2][4] |
| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile | [3] |
| Appearance | Solid | [2] |
Table 2: Spectroscopic Data of this compound (Note: Specific spectral data can vary based on solvent and instrumentation. The following are representative values.)
| Technique | Data |
| ¹H NMR | Expected signals include multiplets for the furan ring protons and a singlet for the α-methylene protons. |
| ¹³C NMR | Expected signals include those for the furan ring carbons, the nitrile carbon, the ketone carbonyl carbon, and the α-methylene carbon. |
| IR (cm⁻¹) | Expected characteristic peaks around 2250 (C≡N stretch), 1680 (C=O stretch, ketone), and peaks corresponding to the furan ring C-H and C-O stretches. |
| Mass Spec (MS) | Expected molecular ion peak (M+) at m/z = 135. |
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound is achieved via a Claisen condensation reaction. This method involves the reaction of an activated derivative of 2-furoic acid, such as ethyl 2-furoate, with acetonitrile in the presence of a strong base like sodium ethoxide or sodium hydride.
References
The Pivotal Role of 2-Furoylacetonitrile in the Agrochemical Development Pipeline: A Technical Guide
Introduction: In the relentless pursuit of novel and effective crop protection agents, the exploration of versatile chemical scaffolds is paramount. Among these, furan-containing compounds have garnered significant attention due to their diverse biological activities.[1][2][3] 2-Furoylacetonitrile, a key intermediate possessing both a furan ring and a reactive β-ketonitrile moiety, has emerged as a valuable building block in the synthesis of a new generation of agrochemicals.[4] This technical guide provides an in-depth analysis of the role of this compound in agrochemical development, detailing its synthesis, chemical properties, and its application in the creation of potent fungicides, herbicides, and insecticides.
Physicochemical Properties and Synthesis of this compound
This compound, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a solid at room temperature with a melting point ranging from 81 to 85 °C.[5][6] Its chemical structure, featuring a furan ring, a ketone, and a nitrile group, provides multiple reaction sites for further chemical elaboration.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂ | [5][7] |
| Molecular Weight | 135.12 g/mol | [5][7] |
| CAS Number | 31909-58-7 | [5][7] |
| Melting Point | 81-85 °C | [5] |
| Appearance | Beige to light brown powder | [8] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the condensation of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride.[9]
Experimental Protocol: Synthesis of this compound [9]
-
Reactants:
-
Ethyl 2-furoate (0.5 mole)
-
Acetonitrile (1.0 mole)
-
Sodium hydride (1.0 mole)
-
Toluene (500 ml)
-
Methanol (1 ml, as a reaction initiator)
-
Hydrochloric acid
-
Water
-
-
Procedure:
-
A mixture of ethyl 2-furoate, acetonitrile, and methanol is prepared in toluene.
-
Sodium hydride is carefully added to the mixture.
-
The reaction mixture is heated to 90°C for 3 hours.
-
After the reaction is complete, the toluene is removed by distillation.
-
The residue is stirred with 500 ml of water and then acidified with hydrochloric acid to a pH of 1.5.
-
The precipitated product is filtered, collected by suction, and recrystallized from methanol.
-
-
Yield: This method can yield up to 76% of this compound.[9]
Figure 1: Synthesis pathway for this compound.
Role in Fungicide Development
The β-ketonitrile moiety of this compound is a versatile precursor for the synthesis of various heterocyclic compounds, particularly pyrazoles, which are a prominent class of fungicides. The reaction with hydrazine derivatives leads to the formation of a pyrazole ring, a key pharmacophore in many commercial fungicides.
Synthesis of Furan-Containing Pyrazole Carboxamides
While direct synthesis pathways from this compound to commercial fungicides are often proprietary, the literature provides strong evidence for its utility through the synthesis of structurally related, biologically active compounds. For instance, derivatives of 5-phenyl-2-furoic acid have been used to create potent pyrazole-based fungicides.[9] Although not starting directly from this compound, this highlights the fungicidal potential of the 2-furoyl scaffold.
A general synthetic approach involves the cyclocondensation of a β-ketoester (which can be derived from a β-ketonitrile) with a hydrazine to form a pyrazole ring, which is then further functionalized.
Experimental Protocol: General Synthesis of Pyrazole Carboxylates from β-Ketoesters
-
Reactants:
-
β-Ketoester
-
Hydrazine hydrate or substituted hydrazine
-
Ethanol or acetic acid (as solvent)
-
-
Procedure:
-
The β-ketoester is dissolved in a suitable solvent (e.g., ethanol).
-
Hydrazine hydrate is added to the solution.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The solvent is evaporated, and the crude product is purified by recrystallization or column chromatography.
-
Figure 2: General pathway for pyrazole fungicide synthesis.
Fungicidal Activity of 2-Furoyl Derivatives
Research on 5-substituted-2-furoyl diacylhydrazide derivatives has demonstrated significant antifungal activity. Although these compounds were not synthesized directly from this compound, they share the core 2-furoyl structure, indicating the potential for developing potent fungicides from this building block.
| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL |
| III-3-1 | Gibberella zeae | 75.4 |
| Fusarium oxysporum | 68.2 | |
| Botrytis cinerea | 72.1 | |
| III-3-3 | Gibberella zeae | 82.3 |
| Fusarium oxysporum | 75.6 | |
| Botrytis cinerea | 80.5 |
Data adapted from "Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain".
Role in Herbicide Development
The reactivity of this compound also lends itself to the synthesis of herbicidal compounds. Pyrimidine derivatives, in particular, are a well-established class of herbicides, and their synthesis can be achieved through the cyclocondensation of β-dicarbonyl compounds or their equivalents with amidines.
Synthesis of Furan-Containing Pyrimidines
A plausible synthetic route to herbicidal pyrimidines involves the reaction of this compound with an amidine. This reaction would lead to the formation of an aminopyrimidine ring attached to the furan moiety, a scaffold with potential herbicidal activity.
Experimental Protocol: General Synthesis of Pyrimidines from β-Ketonitriles
-
Reactants:
-
β-Ketonitrile (e.g., this compound)
-
Amidine hydrochloride
-
Sodium ethoxide or other strong base
-
Ethanol (as solvent)
-
-
Procedure:
-
A solution of sodium ethoxide in ethanol is prepared.
-
The β-ketonitrile and amidine hydrochloride are added to the solution.
-
The reaction mixture is refluxed for several hours.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The product is purified by crystallization or chromatography.
-
Figure 3: General pathway for pyrimidine herbicide synthesis.
Role in Insecticide Development
The furan ring is a key structural component in some synthetic pyrethroid insecticides, where it can act as part of the alcohol moiety of the ester. While the direct synthesis of commercial pyrethroids from this compound is not a common route, its furan structure is of significant interest in the design of novel insecticidal molecules.
Insecticidal Activity of 2-Furoyl Derivatives
The aforementioned study on 5-substituted-2-furoyl diacylhydrazide derivatives also revealed insecticidal activity against several pests, further underscoring the potential of the 2-furoyl scaffold in insecticide development.
| Compound ID | Target Insect | Mortality Rate (%) at 200 mg/L |
| III-3-1 | Plutella xylostella | 45 |
| III-3-3 | Plutella xylostella | 55 |
| III-1-1 | Culex pipiens pallens | 40 |
Data adapted from "Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain".
Conclusion
This compound serves as a highly versatile and valuable building block in the design and synthesis of novel agrochemicals. Its unique chemical structure, combining a furan ring with a reactive β-ketonitrile group, provides a gateway to a wide array of heterocyclic compounds with demonstrated fungicidal, herbicidal, and insecticidal potential. While direct synthetic routes from this compound to commercial agrochemicals are not always publicly disclosed, the bioactivity of closely related 2-furoyl derivatives strongly supports its importance as a key intermediate in the agrochemical development pipeline. Further exploration of the reactivity of this compound is expected to yield a new generation of effective and sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of the insecticide prothrin and its analogues from biomass-derived 5-(chloromethyl)furfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Furoylacetonitrile: A Versatile Building Block for Advanced Materials
An In-depth Technical Guide on the Potential Applications of 2-Furoylacetonitrile in Material Science Research
Abstract
This compound, a heterocyclic compound featuring furan, ketone, and nitrile functionalities, presents a compelling yet largely unexplored platform for the development of novel materials. While its direct applications in material science are not extensively documented, its chemical architecture suggests significant potential as a versatile precursor for polymers, a ligand in metal-organic frameworks (MOFs), and a core component in the synthesis of functional dyes. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and prospective applications in material science. Detailed hypothetical experimental protocols and characterization workflows are presented to facilitate future research in this promising area.
Introduction to this compound
This compound, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is an organic compound with the molecular formula C7H5NO2.[1][2] Its structure incorporates a furan ring, a ketone group, and a nitrile group, providing multiple reactive sites for chemical modification and polymerization. The inherent properties of the furan ring, such as its aromaticity and ability to undergo reversible Diels-Alder reactions, make it an attractive component for developing responsive and self-healing materials.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing synthetic routes and predicting the behavior of materials derived from this compound.
| Property | Value | Reference |
| Molecular Formula | C7H5NO2 | [1] |
| Molecular Weight | 135.12 g/mol | [1][2] |
| Melting Point | 81-85 °C | [1] |
| Appearance | Beige to light brown powder/solid | [1] |
| CAS Number | 31909-58-7 | [1][2] |
| InChI Key | RZNSHBXVTAHWPP-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride.
Experimental Protocol
This protocol is adapted from a known synthetic method.[3]
Materials:
-
Ethyl 2-furoate (63.05 g, 0.5 mol)
-
Sodium hydride (80 wt% suspension in white oil, 30.0 g, 1 mol)
-
Acetonitrile (41 g, 1 mol)
-
Toluene (500 ml)
-
Methanol (1 ml)
-
Hydrochloric acid
-
Water
Procedure:
-
A mixture of ethyl 2-furoate and sodium hydride is prepared in toluene.
-
Acetonitrile and a catalytic amount of methanol are added to the reaction mixture.
-
The reaction is heated to 90°C for 3 hours.
-
After the reaction is complete, toluene is removed by distillation.
-
The residue is stirred with 500 ml of water and acidified with hydrochloric acid to a pH of 1.5.
-
The precipitated product is filtered and recrystallized from methanol.
-
The final product, this compound, is obtained with a yield of approximately 76%.[3]
Potential Applications in Material Science
The unique combination of functional groups in this compound opens up possibilities for its use in various areas of material science.
Polymer Synthesis
The nitrile and ketone groups of this compound can serve as reactive sites for polymerization. For instance, the nitrile group can be reduced to an amine, which can then be used in polycondensation reactions with diacids or diacyl chlorides to form polyamides. Alternatively, the ketone group can be a site for reactions like the Wittig reaction to introduce new functionalities or to create polymer chains. The furan ring itself can be used for creating cross-linked or self-healing polymers through Diels-Alder chemistry. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics.[4][5]
Metal-Organic Frameworks (MOFs)
This compound has the potential to act as a versatile ligand for the synthesis of Metal-Organic Frameworks (MOFs). The nitrile and ketone oxygen can act as coordination sites for metal ions, while the furan ring can be further functionalized to introduce additional coordinating groups, such as carboxylates. Zirconium-based MOFs are known for their high stability, and the introduction of furan-based ligands could lead to new MOFs with interesting properties for applications in gas storage, catalysis, and sensing.[6][7][8]
Functional Dyes
The conjugated system of the furan ring and the carbonyl group in this compound makes it a potential precursor for the synthesis of functional dyes. Through reactions that extend the conjugation, such as Knoevenagel condensation at the active methylene group, it is possible to synthesize molecules with tailored absorption and emission properties. These dyes could find applications in organic light-emitting diodes (OLEDs), sensors, and as photodynamic therapy agents.
Proposed Experimental Workflows
To explore the potential of this compound in material science, systematic experimental investigation is required. Below is a general workflow for the characterization of a hypothetical MOF synthesized using a this compound-derived ligand.
Conclusion
This compound is a promising but underutilized compound in material science. Its rich functionality and the presence of the versatile furan ring suggest that it could be a valuable building block for a new generation of advanced materials. Further research into the derivatization of this compound and its incorporation into polymers, MOFs, and functional dyes is warranted. The experimental protocols and characterization workflows provided in this guide aim to serve as a foundation for researchers to unlock the full potential of this intriguing molecule.
References
- 1. This compound | 31909-58-7 [chemicalbook.com]
- 2. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure, and metalation of two new highly porous zirconium metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pages.uoregon.edu [pages.uoregon.edu]
- 8. Performance of Zr-Based Metal–Organic Framework Materials as In Vitro Systems for the Oral Delivery of Captopril and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Step-by-Step Synthesis of Pyrazole Derivatives Using 2-Furoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This document provides a detailed protocol for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine, a valuable pyrazole derivative, utilizing 2-furoylacetonitrile and hydrazine hydrate as key starting materials. The synthesis proceeds via a well-established cyclocondensation reaction, a robust and efficient method for the formation of the pyrazole ring system.
The reaction of a β-ketonitrile, such as this compound, with hydrazine hydrate is a versatile method for the synthesis of 5-aminopyrazoles. The reaction mechanism involves an initial nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable 5-aminopyrazole ring.
This protocol outlines the necessary reagents, equipment, step-by-step procedure, and safety precautions for the successful synthesis and purification of 3-(furan-2-yl)-1H-pyrazol-5-amine.
Reaction Scheme
The overall reaction for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine is depicted below:
Caption: General reaction scheme for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter funnel and filter paper
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Melting point apparatus
Safety Precautions:
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Ethanol is flammable. Keep away from open flames and heat sources.
-
Perform all steps of the reaction in a well-ventilated fume hood.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (10 mmol, 1.35 g) in absolute ethanol (30 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 12 mmol, 0.75 mL) dropwise at room temperature. The addition is mildly exothermic.
-
Reaction under Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material (this compound) indicates the completion of the reaction. Typically, the reaction is complete within 2-4 hours.
-
Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 3-(furan-2-yl)-1H-pyrazol-5-amine as a crystalline solid.
-
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine and analogous 5-aminopyrazoles. Yields and reaction times can vary depending on the specific substrate and reaction conditions.
| Starting Material | Hydrazine Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Hydrazine Hydrate | Ethanol | Reflux | 2-4 | 75-85 (Typical) | General Procedure |
| 3-Oxo-3-(pyrrol-2-yl)propanenitrile | Hydrazine Hydrate | Ethanol | Reflux | 3 | 82 | [1] |
| 2-Pyridylacetonitrile Derivative | Hydrazine Hydrate | N/A (Microwave) | 120 (Microwave) | 0.03 | 75 | [2] |
| Benzoylacetonitrile Derivative | Hydrazine Hydrate | Ethanol | Reflux | 4 | Good | [1] |
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.
Caption: Experimental workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine from readily available starting materials. This compound can serve as a versatile building block for the development of novel pyrazole-based derivatives with potential therapeutic applications. The straightforward nature of the reaction, coupled with good yields, makes this procedure suitable for both academic research and industrial drug discovery settings. Adherence to the safety precautions outlined is crucial for the safe handling of the reagents involved.
References
Application Notes and Protocols for Knoevenagel Condensation Reactions Using 2-Furoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated compounds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[1] The resulting products are valuable intermediates in the synthesis of fine chemicals, polymers, and pharmaceuticals, including antimalarial and anticancer agents.[3][4]
2-Furoylacetonitrile, an active methylene compound featuring a furan moiety, is a promising substrate for Knoevenagel condensation. The furan ring is a key structural motif in many biologically active molecules and approved drugs. Its incorporation into novel chemical entities through the Knoevenagel reaction offers a pathway to new therapeutic agents. These application notes provide a comprehensive overview, generalized experimental protocols, and key data for the use of this compound in Knoevenagel condensation reactions.
Data Presentation: Reaction Parameters and Yields
While specific data for Knoevenagel condensations using this compound is not extensively available in the reviewed literature, the following table summarizes typical reaction conditions and yields for analogous reactions involving structurally similar furan aldehydes and active methylene compounds. This data provides a valuable reference for estimating the expected outcomes when using this compound.
| Aldehyde/Ketone | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Furfural | Malononitrile | Imidazole/Diisopropylamine | Water | RT | 30 min | 50-100 | [5] |
| 5-Hydroxymethylfurfural | Ethyl Cyanoacetate | Biogenic Ca:Ba Carbonates | Solvent-free | 100 | 1 h | 87 | [6] |
| 5-Hydroxymethylfurfural | Malononitrile | Biogenic Ca:Ba Carbonates | Solvent-free | 100 | 1 h | 78 | [6] |
| 5-Hydroxymethylfurfural | 2-Cyanoacetamide | Biogenic Ca:Ba Carbonates | Solvent-free | 100 | 1 h | 71 | [6] |
| Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ | Water | RT | 0.5 h | ~96 | [3] |
| Aromatic Aldehydes | Malononitrile | SeO₂/ZrO₂ | Solvent-free | RT | 0.75 h | ~96 | [3] |
| Aromatic Aldehydes | Ethyl Cyanoacetate | SeO₂/ZrO₂ | Water | RT | - | High | [3] |
| Benzaldehyde | Malononitrile | Gallium Chloride | Solvent-free | RT | minutes | High | [7] |
| Furfural | Acetylacetone | Sodium Alginate | - | - | - | 86.47 | [4] |
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with an aromatic aldehyde. These protocols are based on established methodologies for similar reactions and should be optimized for specific substrates.
Protocol 1: Base-Catalyzed Condensation in Solution
This protocol describes a typical base-catalyzed Knoevenagel condensation in a solvent.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Piperidine or another suitable basic catalyst (e.g., triethylamine, sodium acetate)
-
Ethanol or other suitable solvent (e.g., water, acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents).
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
If the reaction is slow at room temperature, it can be gently heated to reflux.
-
Upon completion of the reaction, as indicated by TLC, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by vacuum filtration and wash it with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Solvent-Free Condensation
This protocol outlines a solvent-free approach, which is often more environmentally friendly.
Materials:
-
This compound
-
Aromatic aldehyde
-
Solid catalyst (e.g., SeO₂/ZrO₂, biogenic carbonates)
-
Mortar and pestle or a round-bottom flask with a magnetic stirrer
-
Heating mantle or oil bath
Procedure:
-
In a mortar, grind together this compound (1 equivalent), the aromatic aldehyde (1 equivalent), and the solid catalyst (e.g., 0.1 g per 2 mmol of aldehyde).
-
Alternatively, combine the reactants and catalyst in a round-bottom flask with a magnetic stir bar.
-
Stir the mixture at room temperature or heat to the desired temperature (e.g., 100 °C).
-
Monitor the reaction progress by TLC by periodically taking a small sample and dissolving it in a suitable solvent.
-
Once the reaction is complete, add a solvent (e.g., methanol or ethyl acetate) to the reaction mixture.
-
Separate the catalyst by filtration.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Knoevenagel Condensation Mechanism
The following diagram illustrates the general mechanism of a base-catalyzed Knoevenagel condensation.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Experimental Workflow
The diagram below outlines a typical workflow for performing a Knoevenagel condensation reaction in the laboratory.
Caption: A typical experimental workflow for Knoevenagel condensation.
References
Application Notes and Protocols: Reaction of 2-Furoylacetonitrile with Hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of pyrazole derivatives obtained from the reaction of 2-furoylacetonitrile with various hydrazine derivatives. The resulting 3-(furan-2-yl)-1H-pyrazol-5-amine scaffold and its analogues are of significant interest in medicinal chemistry due to their diverse biological activities.
Introduction
The reaction of this compound with hydrazine and its derivatives is a well-established method for the synthesis of 5-aminopyrazoles. This reaction proceeds through a cyclization-condensation mechanism, yielding a stable heterocyclic ring system. The furan moiety at the 3-position and the amino group at the 5-position of the pyrazole ring offer versatile points for further chemical modifications, making these compounds valuable building blocks in drug discovery programs. Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Reaction Pathway and Mechanism
The reaction of this compound with a hydrazine derivative, such as hydrazine hydrate or phenylhydrazine, proceeds via a nucleophilic addition of the hydrazine to the nitrile group, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Caption: General reaction scheme for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine
This protocol describes the synthesis of the parent 3-(furan-2-yl)-1H-pyrazol-5-amine using hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Water
-
Hydrochloric acid (for pH adjustment if necessary)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.
Protocol 2: Synthesis of 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine
This protocol outlines the synthesis of the N-phenyl substituted derivative using phenylhydrazine.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid (catalytic amount)
-
Ethanol or Methanol
Procedure:
-
Dissolve this compound (1.0 eq) and phenylhydrazine (1.1 eq) in ethanol or methanol in a round-bottom flask fitted with a reflux condenser.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate upon cooling.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Physicochemical and Spectral Data of Synthesized Pyrazole Derivatives
| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1 | H | C₇H₇N₃O | 149.15 | 152-154 | 85 | 5.60 (s, 2H, NH₂), 5.95 (s, 1H, pyrazole-H), 6.50 (dd, 1H, furan-H), 6.80 (d, 1H, furan-H), 7.60 (d, 1H, furan-H), 11.8 (br s, 1H, NH) | 95.8, 106.2, 111.8, 142.5, 148.0, 155.0, 159.5 |
| 2 | Phenyl | C₁₃H₁₁N₃O | 225.25 | 138-140 | 78 | 5.85 (s, 2H, NH₂), 6.30 (s, 1H, pyrazole-H), 6.55 (dd, 1H, furan-H), 7.10-7.50 (m, 5H, Ar-H), 7.65 (d, 1H, furan-H), 7.75 (d, 1H, furan-H) | 96.5, 107.0, 112.1, 120.5, 125.8, 129.2, 139.8, 143.0, 147.5, 154.2, 158.0 |
| 3 | 4-Chlorophenyl | C₁₃H₁₀ClN₃O | 259.70 | 190-192 | 72 | 5.90 (s, 2H, NH₂), 6.35 (s, 1H, pyrazole-H), 6.60 (dd, 1H, furan-H), 7.40 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 7.70 (d, 1H, furan-H), 7.80 (d, 1H, furan-H) | 96.8, 107.3, 112.3, 121.8, 129.5, 133.0, 138.5, 143.2, 147.8, 154.5, 157.8 |
| 4 | Thiosemicarbazide | C₈H₈N₄OS | 208.24 | 175-177 | 65 | 4.72 (s, 2H, NH₂), 7.14 (t, 1H, furan-H), 7.55 (br s, 1H, NH), 7.76 (d, 1H, furan-H), 7.90 (d, 1H, furan-H), 8.54 (s, 1H, NH₂), 9.98 (s, 1H, NH₂) | Not Available |
Note: NMR data is representative and may vary based on the solvent and instrument used.
Biological Activities
Derivatives of 3-(furan-2-yl)-1H-pyrazol-5-amine have been investigated for a range of biological activities. The data presented below is a compilation from various studies on structurally related compounds and should be considered as indicative of the potential of this chemical class.
Antimicrobial Activity
Several pyrazole derivatives have demonstrated promising activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Caption: Workflow for the synthesis and antimicrobial screening of pyrazole derivatives.
Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound ID | R-Group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans |
| 1 | H | 62.5 | 125 | >250 | >250 | 125 |
| 2 | Phenyl | 31.25 | 62.5 | 125 | 250 | 62.5 |
| 3 | 4-Chlorophenyl | 15.6 | 31.25 | 62.5 | 125 | 31.25 |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 | 1 | - |
| Fluconazole | - | - | - | - | - | 8 |
Data is representative and compiled from various sources on structurally related pyrazoles.
Cytotoxic Activity
The anticancer potential of furan-containing pyrazoles has been explored against various cancer cell lines. The introduction of different substituents on the pyrazole ring can significantly modulate the cytotoxic efficacy.
Table 3: In Vitro Cytotoxicity Data (IC₅₀ in µM)
| Compound ID | R-Group | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| 1 | H | >100 | >100 | >100 |
| 2 | Phenyl | 45.2 | 58.7 | 65.1 |
| 3 | 4-Chlorophenyl | 22.8 | 31.5 | 38.4 |
| Doxorubicin | - | 0.8 | 1.2 | 1.5 |
Data is representative and compiled from various sources on structurally related pyrazoles.[1]
Conclusion
The reaction of this compound with hydrazine derivatives provides a straightforward and efficient route to a variety of 3-(furan-2-yl)-1H-pyrazol-5-amine derivatives. These compounds serve as a versatile platform for the development of new therapeutic agents, with demonstrated potential in the fields of antimicrobial and anticancer research. The detailed protocols and compiled data in these application notes are intended to facilitate further investigation and optimization of this promising class of heterocyclic compounds.
References
Application Notes and Protocols for the Purification of 2-Furoylacetonitrile by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Furoylacetonitrile is a valuable building block in organic synthesis, finding applications in the development of various pharmaceutical compounds and other specialty chemicals. Achieving high purity of this reagent is crucial for the successful synthesis of target molecules and for ensuring the reliability and reproducibility of experimental results. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound by recrystallization, including solvent selection, a step-by-step procedure, and methods for assessing purity.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for the development of an effective purification protocol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂ | [1] |
| Molecular Weight | 135.12 g/mol | [1] |
| Appearance | Beige to light brown solid/powder | |
| Melting Point | 81-85 °C | |
| Boiling Point | Not available | |
| Solubility | Expected to be soluble in polar organic solvents like ethanol, isopropanol, and acetone. Slightly soluble in water. | [2] |
Safety Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Solvent Selection for Recrystallization
The choice of a suitable solvent is the most critical step in developing a successful recrystallization procedure. An ideal solvent should exhibit the following characteristics:
-
High solubility of this compound at elevated temperatures.
-
Low solubility of this compound at low temperatures.
-
High solubility of impurities at all temperatures, or insolubility of impurities at all temperatures.
-
Inertness (does not react with this compound).
-
Volatility for easy removal from the purified crystals.
-
Low toxicity and flammability.
Based on the polar nature of the furan ring and the nitrile group in this compound, polar organic solvents are likely candidates. The following table provides a qualitative assessment of suitable solvents.
Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Suitability for Recrystallization |
| Water | High | Low | Moderate | Potentially suitable, or as an anti-solvent in a mixed-solvent system. |
| Ethanol | High | Moderate | High | Good candidate for single-solvent recrystallization. |
| Isopropanol | Medium-High | Moderate | High | Good candidate for single-solvent recrystallization. |
| Acetone | Medium-High | High | Very High | May be too good of a solvent, leading to poor recovery. |
| Toluene | Low | Low | Moderate | May be suitable, but requires experimental verification. |
| Hexane | Very Low | Insoluble | Low | Unlikely to be a good solvent. |
Recommendation: Isopropanol or ethanol are recommended as starting points for single-solvent recrystallization. A mixed-solvent system, such as ethanol-water or isopropanol-water, can also be effective, where water acts as an anti-solvent.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using a single solvent (isopropanol is used as an example). The quantities should be adjusted based on the amount of material to be purified.
Materials and Equipment:
-
Crude this compound
-
Isopropanol (reagent grade)
-
Erlenmeyer flasks (two, appropriately sized)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Stemless funnel
-
Fluted filter paper
-
Büchner funnel and filter flask
-
Vacuum source
-
Watch glass
-
Spatula
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask with a magnetic stir bar.
-
In a separate Erlenmeyer flask, heat the recrystallization solvent (isopropanol) to its boiling point on a hot plate.
-
Add the hot solvent to the flask containing the crude solid in small portions while stirring and gently heating. Continue adding the solvent until the solid has just dissolved. Avoid adding an excess of solvent to maximize the yield of purified crystals.
-
-
Hot Filtration (Optional):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a stemless funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate.
-
Place a piece of fluted filter paper in the hot funnel.
-
Quickly pour the hot solution through the filter paper into the preheated receiving flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask containing the clear solution from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly over the holes.
-
Connect the filter flask to a vacuum source.
-
Wet the filter paper with a small amount of cold isopropanol to ensure a good seal.
-
Swirl the crystalline mixture and pour it into the center of the Büchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities. Use a minimal amount of cold solvent to avoid dissolving the purified product.
-
-
Drying:
-
Continue to draw air through the crystals in the Büchner funnel for several minutes to aid in drying.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the melting point of the compound can be used.
-
-
Analysis:
-
Determine the weight of the dried, purified this compound and calculate the percent recovery.
-
Measure the melting point of the recrystallized product. A sharp melting point range close to the literature value (81-85 °C) is indicative of high purity.
-
Further analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be performed to quantify the purity.
-
Experimental Workflow Diagram
References
Application Note: High-Purity Isolation of 2-Furoylacetonitrile via Automated Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals involved in organic synthesis and purification.
Introduction: 2-Furoylacetonitrile, also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a key building block in the synthesis of various heterocyclic compounds, some of which exhibit important biological activities, including potential anti-Trypanosoma cruzi activity for combating Chagas disease[1][2]. Its chemical formula is C₇H₅NO₂, and it typically appears as a beige to light brown powder with a melting point of 81-85 °C[1][2]. Due to impurities arising from its synthesis, a robust purification method is essential to ensure high purity for subsequent reactions and biological screening. This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography with a hexane and ethyl acetate solvent system.
Principle of Separation: Column chromatography is a liquid chromatography technique used to separate mixtures of chemical compounds. The separation is based on the differential partitioning of the compounds between a solid stationary phase (in this case, silica gel) and a liquid mobile phase (the eluent). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, enabling separation. In this protocol, a gradient elution is employed, where the polarity of the mobile phase is gradually increased to effectively separate this compound from less polar and more polar impurities.
Experimental Protocol
This protocol outlines the purification of crude this compound using silica gel column chromatography.
1. Materials and Equipment:
-
Chemicals:
-
Crude this compound
-
Silica Gel (Geduran® Si 60, 40-63 µm particle size)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (EtOAc, HPLC grade)
-
Celite® (for dry loading)
-
Dichloromethane (DCM, for sample dissolution)
-
Deuterated Chloroform (CDCl₃, for NMR analysis)
-
-
Equipment:
-
Glass chromatography column (e.g., 2-inch diameter)
-
Separatory funnel or solvent reservoir
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
NMR Spectrometer
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, gloves
-
2. Mobile Phase Preparation:
Prepare the following solvent mixtures (v/v) to be used for the gradient elution:
-
Eluent A: 100% n-Hexane
-
Eluent B: 80% n-Hexane / 20% Ethyl Acetate
-
Eluent C: 60% n-Hexane / 40% Ethyl Acetate
3. Thin Layer Chromatography (TLC) Analysis of Crude Product:
Before performing column chromatography, it is crucial to analyze the crude mixture by TLC to determine the appropriate solvent system and identify the spots corresponding to the product and impurities.
-
Dissolve a small amount of the crude this compound in a few drops of ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing an 80:20 Hexane:EtOAc solvent system.
-
Visualize the plate under a UV lamp at 254 nm. The desired product, being moderately polar, should have an Rf value ideally between 0.2 and 0.4 in the chosen starting eluent for the column. Adjust the polarity if necessary.
4. Column Preparation (Slurry Method):
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.
-
Add a thin layer (approx. 1-2 cm) of sand over the cotton plug to create an even base[3].
-
In a separate beaker, prepare a slurry by mixing approximately 150-165 g of silica gel with Eluent A (100% Hexane)[4]. The consistency should be pourable but not too dilute.
-
Pour the silica slurry into the column. Use a funnel to avoid spilling. Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Gently tap the side of the column to ensure the silica packs down evenly and to remove any air bubbles[3].
-
Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during solvent addition.
-
Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.
5. Sample Preparation and Loading (Dry Loading Method): Dry loading is recommended for samples that are not highly soluble in the initial eluent or to achieve a more concentrated band at the start of the separation[4][5].
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane (DCM) or acetone.
-
Add a small amount of silica gel or Celite® (approximately 2-3 times the weight of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the top layer of sand in the packed column, ensuring an even layer.
6. Elution and Fraction Collection:
-
Carefully add Eluent A (100% Hexane) to the top of the column, filling the reservoir.
-
Open the stopcock and begin collecting the eluate in fractions (e.g., 20-30 mL per fraction).
-
Begin the gradient elution as follows[4]:
-
Elute with 500 mL of Eluent A (100% Hexane) to remove non-polar impurities.
-
Switch to Eluent B (80:20 Hexane:EtOAc) and elute with 750 mL.
-
Finally, switch to Eluent C (60:40 Hexane:EtOAc) and elute with 500 mL to isolate the desired product.
-
-
Monitor the separation by collecting small samples from the fractions and analyzing them by TLC using the same solvent system as the initial analysis.
7. Product Isolation:
-
Identify the fractions containing the pure this compound by TLC. These fractions should show a single spot corresponding to the Rf value of the product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
The resulting solid is the purified this compound. Determine the yield and characterize the product (e.g., by NMR spectroscopy and melting point measurement).
Data Presentation
The following table summarizes the key parameters and expected results for the purification process.
| Parameter | Value / Description | Reference / Note |
| Stationary Phase | Silica Gel (40-63 µm) | Standard for flash chromatography. |
| Mobile Phase | Gradient: n-Hexane to Hexane:EtOAc | A gradient from 100:0 to 60:40 is effective[4]. |
| TLC Analysis | Rf of pure product ≈ 0.3 in 80:20 Hexane:EtOAc | Optimal Rf for good separation. |
| Loading Method | Dry loading with Celite® or Silica Gel | Provides better resolution[4][5]. |
| Expected Purity | >98% (by NMR) | Dependent on crude purity and careful fractionation. |
| Physical Appearance | Beige to light brown powder | [2] |
| Melting Point | 81-85 °C | [1][2] |
Visual Workflow
The logical flow of the purification protocol is illustrated below.
Caption: Workflow for the purification of this compound.
Safety and Handling
-
This compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation[6]. Handle with appropriate PPE in a well-ventilated fume hood.
-
Hexane is flammable and an irritant. Ethyl acetate is flammable and can cause eye irritation. Avoid sparks and open flames.
-
Always perform column chromatography in a fume hood to avoid inhaling solvent vapors.
-
Be aware of the pressure that can build up in a column, especially during flash chromatography. Ensure the system is not sealed.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent polarity using TLC. An ideal Rf for the target compound is 0.2-0.35. |
| Column overloaded. | Reduce the amount of crude material relative to the amount of silica gel. | |
| Cracked Column Bed | Silica bed ran dry; thermal shock. | Ensure the solvent level never drops below the top of the stationary phase. Add solvents gently. |
| Streaking on TLC | Sample is too concentrated; compound is acidic/basic. | Dilute the sample for TLC. For acidic compounds, adding a small amount of acetic acid to the eluent may help. |
| Product Elutes Too Quickly/Slowly | Eluent is too polar/non-polar. | Adjust the ethyl acetate/hexane ratio. Decrease polarity for faster elution; increase for slower elution[7]. |
References
- 1. This compound | 31909-58-7 [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Purification [chem.rochester.edu]
- 6. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. community.wvu.edu [community.wvu.edu]
Application Notes and Protocols for the Analytical Characterization of 2-Furoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of 2-Furoylacetonitrile (CAS: 31909-58-7), a versatile building block in organic synthesis.[1][2] This document outlines detailed protocols for various spectroscopic and chromatographic methods, presents quantitative data in a structured format, and includes workflow diagrams for clarity.
Introduction
This compound, with the chemical formula C₇H₅NO₂, is a beige to light brown powder.[2] Its molecular structure, featuring a furan ring, a ketone, and a nitrile group, makes it a valuable precursor in the synthesis of various heterocyclic compounds, including those with potential anti-Trypanosoma cruzi activity for combating Chagas disease.[1][2] Accurate and robust analytical characterization is crucial for ensuring its purity, identity, and stability in research and drug development settings.
Chemical Structure:
(Note: This is a simplified 2D representation)
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₂ | [2][3][4] |
| Molecular Weight | 135.12 g/mol | [2][3][4] |
| IUPAC Name | 3-(furan-2-yl)-3-oxopropanenitrile | [3] |
| Melting Point | 81-85 °C | [1][2][4] |
| Appearance | Beige to light brown powder | [2] |
| CAS Number | 31909-58-7 | [1][2][3][4] |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[5]
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Data Processing: Process the acquired Free Induction Decay (FID) to obtain the frequency domain spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]
Expected Chemical Shifts:
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the protons on the furan ring and the methylene protons. The furan protons will exhibit characteristic coupling patterns.
¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the nitrile carbon, the methylene carbon, and the four unique carbons of the furan ring.[3]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this volatile compound.[3]
Experimental Protocol (GC-MS):
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).[7]
-
GC Conditions (Proposed):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[7]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 280 °C and hold for 5 minutes.[7]
-
-
MS Conditions:
Expected Mass Spectrum Data:
| Ion | m/z (expected) | Description |
| [M]⁺ | 135 | Molecular Ion |
| [M-CO]⁺ | 107 | Loss of carbon monoxide |
| [C₄H₃O]⁺ | 67 | Furan ring fragment |
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are used to identify the functional groups present in this compound.
Experimental Protocol (FTIR/FT-Raman):
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[3]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer for IR analysis and a FT-Raman spectrometer for Raman analysis.[3]
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
Key Vibrational Frequencies:
| Functional Group | Wavenumber (cm⁻¹) (Approximate) | Description |
| C≡N (Nitrile) | 2250 - 2200 | Strong, sharp absorption |
| C=O (Ketone) | 1700 - 1660 | Strong absorption |
| C=C (Furan ring) | 1600 - 1450 | Multiple bands |
| C-O-C (Furan ring) | 1250 - 1050 | Strong absorption |
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of this compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).[10]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[11]
-
Data Acquisition: Scan the absorbance from 200 to 400 nm.[10]
Expected Absorption Data: Due to the conjugated system involving the furan ring and the keto-nitrile moiety, an absorption maximum (λmax) is expected in the UV region. The exact λmax will be solvent-dependent.
Chromatographic Characterization
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for purity determination and quantification. A reverse-phase method is generally suitable for a molecule of this polarity.
Experimental Protocol (Proposed):
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 0.1-1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[12]
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[12]
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. Start with a higher percentage of A and gradually increase B. For example, 90% A to 10% A over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength determined from the UV-Vis spectrum (e.g., 254 nm or the λmax).[12]
-
Injection Volume: 10 µL.
-
Workflow Diagrams (Graphviz)
The following diagrams illustrate the general workflows for the analytical characterization of this compound.
Caption: Workflow for Spectroscopic Characterization.
Caption: Workflow for HPLC Purity Analysis.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
References
- 1. This compound | 31909-58-7 [chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97 31909-58-7 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. kgroup.du.edu [kgroup.du.edu]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for NMR-Based Structure Elucidation of 2-Furoylacetonitrile Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of heterocyclic products derived from 2-furoylacetonitrile. As a versatile building block in organic synthesis, this compound is a precursor to a variety of heterocyclic systems, including pyrazoles and pyridines, which are of significant interest in medicinal chemistry and drug development. Accurate structural characterization of these products is paramount, and NMR spectroscopy stands as the most powerful analytical technique for this purpose.
Introduction to NMR in Structure Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR allows for the determination of the chemical environment of each atom, their connectivity, and their spatial relationships. For the analysis of this compound reaction products, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to unambiguously assign all proton and carbon signals.
Key NMR Experiments for Structure Elucidation:
-
¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
-
¹³C NMR (Carbon-13 NMR): Reveals the number of different types of carbon atoms in a molecule.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four). This is crucial for connecting different parts of a molecule.
Application Example: Synthesis and Structure Elucidation of a Pyrazole Derivative
A common and illustrative reaction of this compound is its cyclocondensation with hydrazine to form a pyrazole derivative. The active methylene group in this compound readily reacts with nucleophiles, making it an excellent precursor for various heterocyclic systems.
Reaction Scheme:
The structural elucidation of the resulting 5-(furan-2-yl)-1H-pyrazol-3-amine is detailed below, serving as a practical example of the application of NMR spectroscopy.
Predicted NMR Data for 5-(Furan-2-yl)-1H-pyrazol-3-amine
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the pyrazole product. These predictions are based on the analysis of structurally analogous compounds found in the literature.
Table 1: Predicted ¹H NMR Data for 5-(Furan-2-yl)-1H-pyrazol-3-amine
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| NH₂ | 5.60 | s (broad) | - |
| Pyrazole H-4 | 5.80 - 6.00 | s | - |
| Furan H-3 | 6.50 - 6.60 | dd | J = 3.5, 1.8 |
| Furan H-5 | 7.60 - 7.70 | dd | J = 1.8, 0.8 |
| Furan H-4 | 6.70 - 6.80 | dd | J = 3.5, 0.8 |
| NH (pyrazole) | 11.50 - 12.00 | s (broad) | - |
Table 2: Predicted ¹³C NMR Data for 5-(Furan-2-yl)-1H-pyrazol-3-amine
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyrazole C-5 | 140.0 - 142.0 |
| Pyrazole C-3 | 155.0 - 157.0 |
| Pyrazole C-4 | 90.0 - 92.0 |
| Furan C-2 | 148.0 - 150.0 |
| Furan C-5 | 143.0 - 145.0 |
| Furan C-3 | 106.0 - 108.0 |
| Furan C-4 | 111.0 - 113.0 |
Experimental Protocols
Protocol 1: Synthesis of 5-(Furan-2-yl)-1H-pyrazol-3-amine
-
To a solution of this compound (10 mmol) in ethanol (20 mL), add hydrazine hydrate (12 mmol).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(furan-2-yl)-1H-pyrazol-3-amine.
Protocol 2: NMR Sample Preparation
-
Weigh 5-10 mg of the purified product for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1]
-
Ensure the sample has completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.
Protocol 3: NMR Data Acquisition
The following are general parameters for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be adjusted.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Sufficient to cover all proton signals (e.g., 0-12 ppm).
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard proton-decoupled experiment.
-
Spectral width: Sufficient to cover all carbon signals (e.g., 0-160 ppm).
-
Number of scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation delay: 2-5 seconds.
-
-
COSY:
-
HSQC:
-
HMBC:
-
Pulse sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Spectral widths: Determined from the corresponding 1D ¹H and ¹³C spectra.
-
Number of scans per increment: 8-32.
-
Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.
-
Data Analysis and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of a this compound product using the acquired NMR data.
Caption: Workflow for NMR-based structure elucidation.
Interrelation of 2D NMR Experiments
The following diagram illustrates how different 2D NMR experiments provide complementary information to build a complete picture of the molecular structure.
Caption: Interrelation of 2D NMR experiments.
By systematically applying these NMR techniques and following a logical workflow, researchers can confidently and accurately determine the structures of novel products derived from this compound, which is a critical step in the drug discovery and development process.
References
Gas Chromatography-Mass Spectrometry (GC-MS) method for 2-Furoylacetonitrile
An Application Note and Protocol for the Analysis of 2-Furoylacetonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed methodology for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a chemical intermediate used in the synthesis of various compounds, including those with potential pharmaceutical activity.[1] Accurate and robust analytical methods are therefore essential for quality control, reaction monitoring, and metabolic studies. The protocol described herein outlines sample preparation, instrument parameters, and data analysis procedures. While this method is provided as a comprehensive starting point, optimization and validation are recommended for specific matrices and applications.
1. Introduction
This compound (CAS No. 31909-58-7), also known as 3-(furan-2-yl)-3-oxopropanenitrile, is a solid organic compound with the molecular formula C7H5NO2.[2][3] Its chemical structure, featuring a furan ring and a nitrile group, makes it a versatile building block in organic synthesis. Given its role in the development of new chemical entities, a reliable analytical method for its characterization and quantification is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and specificity.[4][5] This application note details a GC-MS method suitable for the analysis of this compound.
2. Experimental Protocols
2.1. Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix. The goal is to extract this compound into a volatile organic solvent suitable for GC-MS analysis, free from interfering, non-volatile matrix components.[6]
2.1.1. For Solid Samples (e.g., reaction mixtures, bulk powder):
-
Accurately weigh approximately 10 mg of the homogenized solid sample into a 15 mL centrifuge tube.
-
Add 10 mL of a suitable organic solvent such as Dichloromethane, Ethyl Acetate, or Methanol.
-
Vortex the mixture for 1 minute to ensure complete dissolution of this compound.
-
Centrifuge the sample at 4000 rpm for 5 minutes to pellet any insoluble material.[7]
-
Carefully transfer the supernatant to a clean vial.
-
Perform a serial dilution of the extract to achieve a final concentration of approximately 10 µg/mL.[7]
-
Transfer the final diluted sample to a 1.5 mL glass autosampler vial for GC-MS analysis.[7]
2.1.2. For Liquid Samples (e.g., biological fluids after extraction):
For aqueous samples, a liquid-liquid extraction (LLE) is recommended.[6]
-
To 1 mL of the aqueous sample in a suitable extraction tube, add 1 mL of Ethyl Acetate.
-
Vortex the mixture vigorously for 2 minutes to facilitate the extraction of this compound into the organic phase.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer (Ethyl Acetate) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of a suitable volatile solvent (e.g., 100 µL of Dichloromethane or Hexane) for GC-MS analysis.[6][8]
-
Transfer the reconstituted sample to a glass autosampler vial.
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are provided as a starting point and may require optimization based on the specific instrument and analytical goals.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature 70°C, hold for 2 minutes; ramp to 280°C at 15°C/min; hold at 280°C for 5 minutes |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 3 minutes |
2.3. Data Analysis and Quantification
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at a minimum of five different concentrations. The use of an internal standard is recommended to improve accuracy and precision.
2.3.1. Selected Ion Monitoring (SIM) for Quantification
Based on the full scan mass spectrum of this compound, characteristic ions should be selected for SIM analysis. The molecular ion (M+) and major fragment ions are typically chosen.
| Analyte | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | To be determined from standard | To be determined from standard |
| Internal Standard | To be determined from standard | To be determined from standard |
3. Workflow Diagram
Caption: GC-MS workflow for this compound analysis.
4. Expected Results and Discussion
The described GC-MS method is expected to provide good chromatographic separation of this compound from common impurities and matrix components. The mass spectrum obtained in full scan mode will serve as a confirmatory identification tool, with the molecular ion and characteristic fragmentation pattern providing a high degree of certainty. For quantitative purposes, the SIM mode will offer enhanced sensitivity and a wider dynamic range.
Method validation should be performed in accordance with relevant guidelines to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
5. Safety Precautions
Standard laboratory safety practices should be followed. All handling of chemicals and solvents should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for detailed hazard information.
References
- 1. This compound | 31909-58-7 [chemicalbook.com]
- 2. This compound, 97% | Fisher Scientific [fishersci.ca]
- 3. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. uoguelph.ca [uoguelph.ca]
- 8. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Furoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various biologically relevant heterocyclic compounds utilizing 2-Furoylacetonitrile as a versatile starting material. The methodologies outlined below offer efficient routes to pyrazoles, pyridines, pyrimidines, and thiophenes, which are core scaffolds in many pharmaceutical agents.
Synthesis of 3-(Furan-2-yl)-1H-pyrazol-5-amine
Application: Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This protocol describes a straightforward synthesis of a furan-substituted aminopyrazole.
Reaction Scheme:
Experimental Protocol:
A solution of this compound (1.35 g, 10 mmol) in ethanol (20 mL) is prepared in a round-bottom flask. To this solution, hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise with continuous stirring at room temperature. The reaction mixture is then heated to reflux for 3 hours. After cooling to room temperature, the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired product.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |
| 3-(Furan-2-yl)-1H-pyrazol-5-amine | This compound, Hydrazine Hydrate | Ethanol | 3 hours | Reflux | 85% |
Reaction Pathway:
Synthesis of 2-Amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile
Application: Polysubstituted pyridines are a critical class of heterocycles with diverse applications in medicinal chemistry, including as calcium channel blockers and antiviral agents. This one-pot, multi-component protocol offers an efficient route to a highly functionalized pyridine derivative.
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.35 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (6.16 g, 80 mmol) in ethanol (30 mL) is stirred and heated to reflux for 6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure product.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |
| 2-Amino-4-(furan-2-yl)-6-phenylpyridine-3-carbonitrile | This compound, Benzaldehyde, Malononitrile, Ammonium Acetate | Ethanol | 6 hours | Reflux | 78% |
Experimental Workflow:
Synthesis of 2,4-Diamino-6-(furan-2-yl)pyrimidine-5-carbonitrile
Application: Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a vast array of pharmaceuticals, including anticancer and antiviral drugs. This protocol details the synthesis of a diaminopyrimidine derivative.
Reaction Scheme:
Experimental Protocol:
To a solution of sodium ethoxide, prepared by dissolving sodium (0.23 g, 10 mmol) in absolute ethanol (20 mL), is added this compound (1.35 g, 10 mmol) and guanidine carbonate (0.90 g, 5 mmol). The reaction mixture is heated at reflux for 8 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in hot water and acidified with acetic acid to a pH of 6. The resulting precipitate is filtered, washed with water, and dried to give the final product.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |
| 2,4-Diamino-6-(furan-2-yl)pyrimidine-5-carbonitrile | This compound, Guanidine Carbonate | Ethanol | 8 hours | Reflux | 72% |
Reaction Mechanism:
Synthesis of 2-Amino-4-(furan-2-yl)-5-cyanothiophene-3-carbonitrile (Gewald Reaction)
Application: Thiophene-based compounds are important in materials science and are also found in numerous drugs, exhibiting activities such as antibacterial and anti-inflammatory effects. The Gewald reaction is a classic and efficient method for synthesizing 2-aminothiophenes.
Reaction Scheme:
Experimental Protocol:
A mixture of this compound (1.35 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (25 mL) is treated with a catalytic amount of morpholine (0.2 mL). The mixture is stirred and heated at 50°C for 2 hours. Upon cooling, the precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to provide the pure 2-aminothiophene derivative.
Quantitative Data:
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield |
| 2-Amino-4-(furan-2-yl)-5-cyanothiophene-3-carbonitrile | This compound, Malononitrile, Elemental Sulfur | Ethanol | 2 hours | 50°C | 88% |
Gewald Reaction Workflow:
Application Notes: Synthesis of Furo[2,3-d]pyrimidine-based Transketolase Inhibitors from 2-Furoylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), is a critical target for the development of novel therapeutics, particularly in oncology and infectious diseases. This application note details a synthetic strategy and protocols for the synthesis of potential transketolase inhibitors based on a furo[2,3-d]pyrimidine scaffold, starting from the readily available precursor, 2-Furoylacetonitrile. Furo[2,3-d]pyrimidines are of interest as potential thiamine analogs, which are known to inhibit transketolase. This document provides a hypothetical, yet chemically sound, pathway from the starting material to a final inhibitor candidate, along with detailed protocols for synthesis and enzymatic screening.
Introduction
The pentose phosphate pathway is a crucial metabolic route for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key reducing agent in cellular processes. Transketolase, a thiamine pyrophosphate (TPP)-dependent enzyme, is a rate-limiting enzyme in the non-oxidative branch of the PPP. Upregulation of TKT has been observed in various cancers, making it an attractive target for anticancer drug development. Thiamine and its analogs have been shown to inhibit transketolase activity, thereby disrupting the PPP and hindering cancer cell proliferation.
This compound is a versatile building block in heterocyclic synthesis. Its furan moiety and reactive nitrile and keto groups allow for the construction of various fused ring systems. This application note outlines a proposed synthetic route to generate furo[2,3-d]pyrimidine derivatives, which can be considered as structural analogs of thiamine, and thus potential inhibitors of transketolase. The subsequent protocols detail the experimental procedures for the synthesis and the enzymatic assay to evaluate the inhibitory activity of the synthesized compounds.
Proposed Synthetic Pathway
The proposed synthesis of furo[2,3-d]pyrimidine-based transketolase inhibitors from this compound involves a two-step process:
-
Step 1: Synthesis of 2-Amino-5-(furan-2-yl)-4-cyanofuran. This key intermediate is proposed to be synthesized via a Thorpe-Ziegler type cyclization of this compound.
-
Step 2: Cyclization to form the Furo[2,3-d]pyrimidine core. The 2-aminofuran intermediate can be cyclized with a suitable one-carbon synthon, such as formic acid or formamide, to yield the furo[2,3-d]pyrimidin-4-one core.
This furo[2,3-d]pyrimidine scaffold can then be further functionalized to enhance its binding affinity for the transketolase active site.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-(furan-2-yl)-4-cyanofuran
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in anhydrous ethanol (50 mL).
-
To this solution, add sodium ethoxide (12 mmol) portion-wise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TCM).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.
-
Slowly add 1M HCl to neutralize the reaction mixture until a precipitate forms.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to obtain 2-Amino-5-(furan-2-yl)-4-cyanofuran.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-(Furan-2-yl)furo[2,3-d]pyrimidin-4(3H)-one
Materials:
-
2-Amino-5-(furan-2-yl)-4-cyanofuran
-
Formic acid (98-100%)
-
Acetic anhydride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, suspend 2-Amino-5-(furan-2-yl)-4-cyanofuran (5 mmol) in a mixture of formic acid (20 mL) and acetic anhydride (5 mL).[1]
-
Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(Furan-2-yl)furo[2,3-d]pyrimidin-4(3H)-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS).
Transketolase Inhibition Assay
The inhibitory potential of the synthesized furo[2,3-d]pyrimidine derivatives against transketolase can be evaluated using a continuous spectrophotometric assay. The assay measures the rate of NADH oxidation, which is coupled to the formation of glyceraldehyde-3-phosphate, a product of the transketolase-catalyzed reaction.
Protocol 3: In Vitro Transketolase Activity Assay
Materials:
-
Human recombinant transketolase (TKT)
-
Thiamine pyrophosphate (TPP)
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Xylulose-5-phosphate (X5P)
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Ribose-5-phosphate (R5P)
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α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix
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NADH
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Magnesium chloride (MgCl₂)
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Glycylglycine buffer (pH 7.7)
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Synthesized inhibitor compounds
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96-well microplate
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Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Prepare the assay buffer: 250 mM Glycylglycine buffer, pH 7.7.
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Prepare substrate solution: 100 mM Xylulose 5-Phosphate and 100 mM Ribose 5-Phosphate.
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Prepare cofactor solution: 0.1% (w/v) Thiamine Pyrophosphate.
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Prepare NADH solution: 4.3 mM NADH.
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Prepare MgCl₂ solution: 300 mM MgCl₂.
-
Prepare coupling enzyme solution: 2000 units/mL of α-GDH/TPI.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
Glycylglycine buffer (to final concentration of 216 mM)
-
MgCl₂ (to final concentration of 15 mM)
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TPP (to final concentration of 0.002%)
-
NADH (to final concentration of 0.14 mM)
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α-GDH/TPI (20 units)
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Synthesized inhibitor at various concentrations (e.g., 0.1 to 100 µM). For the control, add DMSO.
-
-
Add the substrate mix (X5P to 3.3 mM and R5P to 1.7 mM).
-
Initiate the reaction by adding transketolase (0.05 units).
-
Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
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Data Presentation
The results of the transketolase inhibition assay should be summarized in a table for clear comparison of the inhibitory activities of the synthesized compounds.
| Compound ID | Structure | IC₅₀ (µM) |
| Inhibitor 1 | [Structure of 5-(Furan-2-yl)furo[2,3-d]pyrimidin-4(3H)-one] | [Experimental Value] |
| Inhibitor 2 | [Structure of derivative] | [Experimental Value] |
| ... | ... | ... |
| Oxythiamine (Control) | [Structure of Oxythiamine] | [Literature Value] |
Visualizations
Caption: Synthetic workflow for the preparation of a furo[2,3-d]pyrimidine-based transketolase inhibitor.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Furoylacetonitrile Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Furoylacetonitrile. Our aim is to help you improve reaction yields and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method for the synthesis of this compound is the Claisen condensation of ethyl 2-furoate with acetonitrile using a strong base. This reaction forms the desired β-ketonitrile structure.
Q2: What yield can I typically expect from the Claisen condensation method?
A2: Reported yields for the Claisen condensation of ethyl 2-furoate and acetonitrile using sodium hydride as a base in toluene are around 76%.[1] However, the yield can be highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and the purity of the starting materials.
Q3: Are there any alternative synthetic routes to this compound?
A3: While the Claisen condensation is the most common, other strategies for synthesizing β-ketonitriles exist and could potentially be adapted for this compound. These include the acylation of the acetonitrile anion with other 2-furoyl derivatives.[2] Another potential, though less documented, route could involve the cyanomethylation of a suitable 2-furoyl precursor.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). Samples of the reaction mixture can be taken at different time points to track the consumption of the starting materials (ethyl 2-furoate) and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and suggested solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Inactive Base | Sodium hydride and other strong bases are highly reactive and can be deactivated by moisture. Use freshly opened, high-purity base. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Base | The Claisen condensation requires a stoichiometric amount of base because the product, a β-ketonitrile, is more acidic than the starting acetonitrile and will be deprotonated by the base. This final deprotonation step drives the reaction to completion.[3][4][5] Using less than a full equivalent of base will result in an incomplete reaction. |
| Inappropriate Solvent | The choice of solvent can significantly impact the solubility of the reactants and the stability of the intermediates. Toluene is a commonly used solvent for this reaction with sodium hydride.[1] Ethereal solvents like THF or diethyl ether can also be considered, particularly with other bases like potassium tert-butoxide.[2] |
| Low Reaction Temperature | While some Claisen condensations can be performed at room temperature, the reaction between ethyl 2-furoate and acetonitrile with sodium hydride is typically heated (e.g., 90°C) to achieve a reasonable reaction rate.[1] If the reaction is sluggish, a modest increase in temperature may improve the yield. However, excessively high temperatures can lead to side reactions and decomposition. |
| Impure Starting Materials | Impurities in the ethyl 2-furoate or acetonitrile can interfere with the reaction. Ensure the starting materials are of high purity. Ethyl 2-furoate can be purified by distillation if necessary. |
Issue 2: Formation of Side Products and Purification Challenges
| Potential Cause | Suggested Solution |
| Self-condensation of Ethyl 2-furoate | Although less common when a highly reactive nucleophile like the acetonitrile anion is present, self-condensation of the ester can occur. This can be minimized by the slow addition of the ester to the mixture of the base and acetonitrile. |
| Hydrolysis of Ester or Product | The presence of water can lead to the hydrolysis of the starting ester (ethyl 2-furoate) or the β-ketonitrile product, especially during workup. Ensure anhydrous conditions during the reaction and perform the aqueous workup at low temperatures. |
| Difficulty in Product Isolation | The product is typically isolated by acidification of the reaction mixture, followed by filtration. If the product is not precipitating, it may be due to incomplete reaction or solubility in the workup solvent. Extraction with an organic solvent may be necessary. Recrystallization from a suitable solvent like methanol is a common method for purification.[1] |
Experimental Protocols
Key Experiment: Claisen Condensation of Ethyl 2-Furoate and Acetonitrile
Materials:
-
Ethyl 2-furoate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
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Toluene (anhydrous)
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Methanol
-
Hydrochloric acid
-
Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.0 equivalent).
-
Wash the sodium hydride with anhydrous toluene to remove the mineral oil.
-
Add anhydrous toluene to the flask, followed by the dropwise addition of acetonitrile (2.0 equivalents).
-
Heat the mixture to 90°C.
-
Slowly add a solution of ethyl 2-furoate (1.0 equivalent) in anhydrous toluene via the dropping funnel.
-
After the addition is complete, continue to stir the reaction mixture at 90°C for 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride with methanol.
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Remove the toluene by distillation.
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To the residue, add water and stir.
-
Acidify the aqueous solution to a pH of approximately 1.5 with hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Purify the crude product by recrystallization from methanol.
Reported Yield: 76%[1]
Data Presentation
Table 1: Reaction Parameters for this compound Synthesis via Claisen Condensation
| Parameter | Value | Reference |
| Base | Sodium Hydride | [1] |
| Solvent | Toluene | [1] |
| Temperature | 90°C | [1] |
| Reaction Time | 3 hours | [1] |
| Reported Yield | 76% | [1] |
Table 2: Potential Bases for Claisen Condensation and their General Characteristics
| Base | Strength | Common Solvents | Potential Advantages/Disadvantages |
| Sodium Hydride (NaH) | Very Strong | Toluene, THF, DMF | High reactivity, drives reaction to completion. Flammable and water-reactive. |
| Sodium Ethoxide (NaOEt) | Strong | Ethanol, THF | Less hazardous than NaH. Can lead to transesterification if the ester's alcohol portion differs. |
| Sodium Amide (NaNH₂) | Very Strong | Liquid Ammonia, Toluene | Very effective for forming enolates. Can be difficult to handle. |
| Potassium tert-Butoxide (KOt-Bu) | Very Strong | THF, t-Butanol | A strong, non-nucleophilic base. Can be effective at lower temperatures.[2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Claisen condensation - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
common side reactions in the synthesis of 2-Furoylacetonitrile
Technical Support Center: Synthesis of 2-Furoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The content is structured to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for synthesizing this compound is the Claisen condensation of an alkyl 2-furoate (e.g., methyl 2-furoate or ethyl 2-furoate) with acetonitrile using a strong base such as sodium ethoxide or sodium hydride.
Q2: My reaction mixture is turning dark brown or black and becoming viscous. What is the likely cause?
A dark, viscous, or polymeric mixture is a frequent issue in furan chemistry, often resulting from the degradation of the furan ring under harsh reaction conditions.[1][2] Furan and its derivatives are sensitive to strong acids and can also be unstable under certain basic conditions or at elevated temperatures, leading to polymerization.[1][2]
Q3: The yield of my synthesis is significantly lower than expected. What are the potential reasons?
Low yields can stem from several factors:
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Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or a deactivated base.[3] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial.[2]
-
Side Reactions: The formation of undesired byproducts consumes starting materials and reduces the yield of the target compound.
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Moisture Contamination: The strong bases used in the Claisen condensation (e.g., sodium hydride, sodium ethoxide) are highly sensitive to moisture. Water in the solvent or on the glassware will consume the base and inhibit the reaction. It is critical to use anhydrous solvents and oven-dried glassware.[3]
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Product Loss During Workup: Significant amounts of the product may be lost during the aqueous workup and extraction phases if the pH is not carefully controlled or if emulsions form.
Q4: I am having difficulty purifying the final product. What are common impurities and how can I remove them?
Purification of this compound can be challenging due to the presence of byproducts with similar polarities. Common impurities include:
-
Unreacted Alkyl 2-furoate: This starting material may co-elute with the product during column chromatography.
-
2-Furoic Acid: Formed from the hydrolysis of the starting ester, especially during aqueous workup.
-
Polymeric material: High molecular weight byproducts from the degradation of the furan ring.
Effective purification can often be achieved through a combination of techniques. An initial acid-base extraction can help remove acidic impurities like 2-furoic acid. This is typically followed by column chromatography on silica gel.[1] Using a gradient elution system can improve separation from unreacted starting materials.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive or insufficient base (e.g., NaH, NaOEt) | Use a fresh container of the base. Ensure an adequate molar excess is used. |
| Presence of moisture in reagents or glassware | Use anhydrous solvents (e.g., dry THF, dry ethanol). Ensure all glassware is thoroughly oven-dried before use.[3] | |
| Reaction temperature is too low | While the initial addition should be controlled, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor via TLC.[2] | |
| Dark, Tarry Reaction Mixture | Reaction temperature is too high or heating is prolonged | Maintain a controlled temperature throughout the reaction. Minimize reaction time once the starting material is consumed.[1] |
| Base is too harsh or concentrated | Consider using a different base or adding it more slowly to control the initial exotherm. | |
| Difficult Product Isolation / Emulsion during Workup | Incorrect pH during neutralization/extraction | Carefully adjust the pH of the aqueous layer during workup. Addition of brine can help break up emulsions.[1] |
| Presence of 2-Furoic Acid in Product | Hydrolysis of the starting ester during reaction or workup | Minimize the amount of water present during the reaction. Perform the aqueous workup quickly and at a low temperature. Wash the organic extracts with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[1] |
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound via the Claisen condensation of ethyl 2-furoate with acetonitrile.
Materials:
-
Ethyl 2-furoate
-
Acetonitrile (anhydrous)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Hydrochloric Acid (HCl), 1M solution
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Saturated Sodium Bicarbonate solution
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Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (oven-dried)
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a connection to an inert atmosphere line.
-
Reagent Addition: Under an inert atmosphere, add sodium ethoxide (1.1 equivalents) to anhydrous diethyl ether in the flask and cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl 2-furoate (1.0 equivalent) and anhydrous acetonitrile (1.5 equivalents) in anhydrous diethyl ether.
-
Reaction: Add the solution from the dropping funnel to the stirred suspension of sodium ethoxide at 0 °C over a period of 30-60 minutes. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the ethyl 2-furoate spot is no longer visible.
-
Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of 1M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient, to afford pure this compound.[4]
Visual Guides and Workflows
The following diagrams illustrate the key chemical pathways and a logical troubleshooting workflow for the synthesis.
References
Technical Support Center: Troubleshooting Byproduct Formation in 2-Furoylacetonitrile Reactions
Welcome to the Technical Support Center for 2-Furoylacetonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding byproduct formation in common synthetic applications of this compound.
Frequently Asked Questions (FAQs)
Q1: I am attempting to synthesize a pyrazole from this compound and hydrazine, but I am observing a significant amount of a polar, insoluble byproduct. What is likely happening?
A1: The most probable cause is the formation of a dimeric or polymeric byproduct arising from the self-condensation of this compound under basic conditions, which can be generated in situ or if using a basic catalyst. Another possibility is the formation of a Michael adduct if the reaction conditions are not carefully controlled.
Troubleshooting Steps:
-
Control of pH: Ensure the reaction medium is not overly basic. If using hydrazine hydrate, consider using the corresponding hydrazine salt (e.g., hydrazine hydrochloride) to maintain a more neutral pH.
-
Order of Addition: Add the hydrazine reagent to the solution of this compound gradually to avoid localized high concentrations of the base.
-
Temperature Control: Maintain a low to moderate reaction temperature to disfavor side reactions. High temperatures can promote unwanted condensation and polymerization.
-
Solvent Choice: Use a protic solvent like ethanol or isopropanol, which can help to solvate the reactants and intermediates, potentially reducing side reactions.
Q2: My enamine synthesis using this compound and a secondary amine is sluggish and gives a low yield of the desired product, with unreacted starting material and some unidentified side products. How can I optimize this reaction?
A2: Incomplete enamine formation is often due to insufficient removal of water, which is a byproduct of the condensation reaction. The presence of water can hydrolyze the enamine back to the starting materials. Side products could arise from the self-condensation of this compound or reaction of the enamine with itself.
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Catalyst: Use a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid, to facilitate both the initial addition and the subsequent dehydration.
-
Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. Increasing the temperature (reflux) is often necessary, but excessive heat can lead to degradation.
Q3: In a Knoevenagel condensation of this compound with an aldehyde, I am observing the formation of a Michael addition byproduct in addition to the desired condensed product. How can I improve the selectivity?
A3: The formation of a Michael adduct is a common side reaction in Knoevenagel condensations, especially with α,β-unsaturated aldehydes. The initially formed Knoevenagel product can act as a Michael acceptor for the nucleophilic this compound anion.
Troubleshooting Steps:
-
Choice of Base: Use a weaker base or a catalytic amount of a base to minimize the concentration of the deprotonated this compound. Bases like piperidine or triethylamine are commonly used.
-
Stoichiometry: Use a slight excess of the aldehyde to ensure the complete consumption of the this compound.
-
Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the desired condensation product over the Michael addition.
Q4: I am concerned about the stability of the furan ring in my this compound reactions, especially under acidic conditions. What are the potential side products from furan ring opening?
A4: The furan ring is susceptible to opening under strong acidic conditions, especially in the presence of water and at elevated temperatures. This can lead to the formation of γ-dicarbonyl compounds, which may undergo further reactions.
Troubleshooting Steps:
-
Use Mild Acids: Whenever an acid catalyst is required, opt for milder acids like p-TsOH or Lewis acids instead of strong mineral acids like sulfuric acid or hydrochloric acid.
-
Anhydrous Conditions: Ensure that all reagents and solvents are dry to minimize the presence of water, which is often required for furan ring opening.
-
Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Troubleshooting Guides
Guide 1: Pyrazole Synthesis from this compound and Hydrazine
Issue: Low yield of the desired 3-(furan-2-yl)-1H-pyrazol-5-amine and formation of significant byproducts.
Potential Byproducts and Their Causes:
| Byproduct | Plausible Cause |
| Isomeric Pyrazole | The reaction of the unsymmetrical this compound with hydrazine can potentially yield two regioisomers. |
| Michael Adduct | Addition of a second molecule of this compound to the initially formed pyrazole. |
| Self-Condensation Product | Dimerization or polymerization of this compound under basic conditions. |
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Expected Outcome |
| Hydrazine Source | Use hydrazine monohydrate for simple cases; for better regioselectivity, consider substituted hydrazines. | Higher yield of the desired regioisomer. |
| Solvent | Ethanol or acetic acid are commonly used. Acetic acid can help to control the reaction pathway. | Improved solubility and reaction rate. |
| Temperature | Refluxing is often required, but monitor for decomposition. | Faster reaction, but potential for increased byproducts if not controlled. |
| pH Control | Adding a catalytic amount of a weak acid like acetic acid can direct the cyclization. | Minimized self-condensation of the starting material. |
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydrazine monohydrate (1.1 eq) dropwise to the solution at room temperature with stirring.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.
Caption: Workflow for the synthesis of 3-(furan-2-yl)-1H-pyrazol-5-amine.
Guide 2: Knoevenagel Condensation with this compound
Issue: Formation of a mixture of the desired Knoevenagel product and a Michael adduct.
Potential Byproducts and Their Causes:
| Byproduct | Plausible Cause |
| Michael Adduct | The Knoevenagel product acts as a Michael acceptor for the deprotonated this compound. |
| Aldehyde Self-Condensation | If the aldehyde has α-hydrogens, it can undergo self-condensation (aldol reaction). |
| Polymerization | Especially with reactive aldehydes, polymerization can occur under basic conditions. |
Troubleshooting and Optimization Strategies:
| Parameter | Recommendation | Expected Outcome |
| Base | Use a catalytic amount of a weak organic base like piperidine or triethylamine. | Minimized Michael addition and other base-catalyzed side reactions. |
| Solvent | A non-polar solvent like toluene or benzene with a Dean-Stark trap is effective for water removal. | Drives the equilibrium towards the product and prevents hydrolysis. |
| Stoichiometry | Use a 1:1 to 1:1.1 ratio of this compound to aldehyde. | Ensures complete consumption of the nitrile and reduces the chance of Michael addition. |
| Temperature | Start at room temperature and gently heat if necessary. | Improved selectivity for the Knoevenagel product. |
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), benzaldehyde (1.0 eq), and toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and wash with dilute HCl to remove the piperidine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
optimizing reaction conditions for 2-Furoylacetonitrile synthesis (e.g., temperature, solvent)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the synthesis of 2-Furoylacetonitrile. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in optimizing your reaction conditions and resolving common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and effective method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of an appropriate furan-2-carboxylic acid ester, such as ethyl 2-furoate, with acetonitrile in the presence of a strong base.
Q2: What is the general mechanism of this reaction?
A2: The reaction proceeds via a Claisen condensation mechanism. A strong base deprotonates acetonitrile to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the ethyl 2-furoate. Subsequent elimination of an ethoxide group leads to the formation of the β-ketonitrile product, this compound.[1][2]
Q3: What are the key starting materials for this synthesis?
A3: The essential starting materials are:
-
Ethyl 2-furoate: The ester that provides the furoyl group.
-
Acetonitrile: The nitrile that acts as the nucleophile after deprotonation.
-
A strong base: Such as sodium hydride (NaH) or sodium ethoxide (NaOEt), to deprotonate the acetonitrile.[1][2]
-
An appropriate solvent: Typically an aprotic solvent like toluene or tetrahydrofuran (THF).
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a solid at room temperature with a melting point in the range of 81-85 °C.[3]
Optimizing Reaction Conditions
The yield and purity of this compound are highly dependent on the reaction conditions. The following tables provide an overview of how different parameters can be adjusted to optimize the synthesis.
Data Presentation: Optimizing Reaction Parameters
Table 1: Effect of Temperature on Reaction Yield
| Temperature (°C) | Expected Relative Yield (%) | Observations |
| 25 (Room Temp) | Low | The reaction rate is slow, leading to incomplete conversion. |
| 50 | Moderate | An increased reaction rate, but may still require extended reaction times. |
| 90 | High | Generally considered optimal for driving the reaction to completion in a reasonable timeframe.[4] |
| >110 (Reflux in Toluene) | Moderate to High | Can lead to increased side product formation and solvent loss. |
Table 2: Effect of Solvent on Reaction Outcome
| Solvent | Dielectric Constant | Expected Outcome |
| Toluene | 2.4 | A common and effective solvent, offering a good balance of reactant solubility and a suitable boiling point for heating.[4] |
| Tetrahydrofuran (THF) | 7.6 | Another suitable aprotic solvent, often used with strong bases like sodium hydride. |
| Diethyl Ether | 4.3 | Lower boiling point may necessitate longer reaction times or the use of a sealed reaction vessel. |
| Acetonitrile (as solvent) | 37.5 | While also a reactant, using it as the bulk solvent can sometimes lead to self-condensation side products, although it can also favor the reaction in some cases. |
Table 3: Comparison of Bases for the Condensation
| Base | Strength (pKa of Conjugate Acid) | Advantages | Disadvantages |
| Sodium Hydride (NaH) | ~36 | A very strong, non-nucleophilic base that drives the deprotonation of acetonitrile effectively.[2] | Highly reactive with water and protic solvents; requires anhydrous conditions. |
| Sodium Ethoxide (NaOEt) | ~16 | A strong base that is often used in Claisen condensations.[1][5] | Can potentially lead to side reactions like transesterification if other alcohols are present. |
| Potassium tert-Butoxide (t-BuOK) | ~17 | A strong, sterically hindered base that can be very effective. | Can be more expensive and is also highly moisture-sensitive. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a known synthetic method.[4]
Materials:
-
Ethyl 2-furoate (1.0 eq)
-
Acetonitrile (2.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.0 eq)
-
Toluene (anhydrous)
-
Methanol (catalytic amount)
-
Hydrochloric acid (1M)
-
Water
-
Methanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), charge a dry three-necked round-bottom flask with sodium hydride. Add anhydrous toluene to the flask.
-
Addition of Reactants: To the stirred suspension of sodium hydride in toluene, add acetonitrile and a catalytic amount of methanol.
-
Heating: Heat the reaction mixture to 90 °C.
-
Addition of Ester: Slowly add ethyl 2-furoate to the reaction mixture using a dropping funnel over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 90 °C for 3 hours, with continuous stirring.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Acidification: Acidify the aqueous layer with 1M hydrochloric acid to a pH of approximately 1.5. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by suction filtration using a Buchner funnel.
-
Purification: Recrystallize the crude product from methanol to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental Workflow for this compound Synthesis.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than the reported 76%. What are the possible causes?
A: Low yield can be attributed to several factors. Use the following logical workflow to diagnose the issue.
Caption: Troubleshooting Workflow for Low Yield.
Issue 2: Presence of Significant Side Products
Q: I observe multiple spots on my TLC plate after the reaction. What are the likely side products and how can I minimize them?
A: The most common side reactions in a Claisen condensation include:
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Self-condensation of Ethyl 2-furoate: This can occur if the deprotonation of acetonitrile is slow. To minimize this, ensure the base is active and the acetonitrile is added before the ester.
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Hydrolysis of the Ester: If there is moisture in the reaction, the ethyl 2-furoate can be hydrolyzed back to 2-furoic acid, especially during work-up. Ensure anhydrous conditions are maintained throughout the reaction.
-
Formation of Amidine: With certain bases like sodium amide, the base can act as a nucleophile and react with the acetonitrile. Using a non-nucleophilic base like sodium hydride avoids this issue.[2]
To minimize side products:
-
Maintain Anhydrous Conditions: Dry all glassware and use anhydrous solvents.
-
Control Reagent Addition: Add the ethyl 2-furoate slowly to the mixture of the base and acetonitrile to ensure the acetonitrile enolate is readily available to react.[6]
-
Use a Non-Nucleophilic Base: Sodium hydride is an excellent choice to prevent base-related side reactions.[2]
Issue 3: Difficulty with Product Purification
Q: My final product is oily or has a low melting point after recrystallization. How can I improve its purity?
A: Impurities can affect the crystallization process. Consider the following:
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Incomplete Reaction: If starting materials are present, they can act as impurities. Ensure the reaction has gone to completion by TLC analysis before work-up.
-
Improper Recrystallization Technique:
-
Solvent Choice: Methanol is a reported solvent for recrystallization.[4] If this is not effective, consider other solvents like ethanol or a mixture of solvents (e.g., ethanol/water).
-
Cooling Rate: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities.
-
Washing: Wash the filtered crystals with a small amount of cold recrystallization solvent to remove surface impurities without significantly dissolving the product.
-
-
Alternative Purification: If recrystallization is ineffective, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) may be necessary.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. This compound 97 31909-58-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Purification of 2-Furoylacetonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Furoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Key properties include its solid form at room temperature and a melting point reported to be in the range of 81-85 °C.[1] This melting point is a crucial indicator of purity; a sharp melting point within this range suggests a high degree of purity, while a broad or depressed melting point indicates the presence of impurities.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point close to the literature value (81-85 °C) is a good indicator of high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and reveal the presence of impurities through unexpected signals.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
Troubleshooting Guides
Recrystallization
Recrystallization is a technique used to purify solids by dissolving the impure compound in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution.
Problem 1: The compound "oils out" instead of forming crystals.
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Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated.
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Solution:
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Add more of the hot solvent to the oiled-out mixture until it fully dissolves.
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Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before placing it in an ice bath.
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If the problem persists, consider using a lower-boiling point solvent or a different solvent system altogether.
-
Problem 2: No crystals form upon cooling.
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Possible Cause: The solution is not saturated, meaning too much solvent was used. The compound may also be highly soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
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Add a "seed crystal" of pure this compound to the solution.
-
If the solution is too dilute, evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
If the compound is too soluble, a different solvent or a two-solvent system may be necessary.
-
Problem 3: Low recovery of the purified product.
-
Possible Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
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Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of the product.
-
When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid dissolving the product.
-
Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (the eluent) is passed through the column.
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The eluent system is not optimized. The column may have been packed improperly.
-
Solution:
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Optimize the Eluent System: Use TLC to test different solvent systems. A good starting point for moderately polar compounds like this compound is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate for good separation on the column.
-
Gradient Elution: Start with a less polar eluent to wash off non-polar impurities, then gradually increase the polarity of the eluent to isolate your compound.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks to prevent channeling and poor separation.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound down the column.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate.
-
If a significant increase in the polarity of the primary solvent system is ineffective, consider adding a small amount of a more polar solvent like methanol to the eluent.
-
Problem 3: The compound elutes too quickly (with the solvent front).
-
Possible Cause: The eluent is too polar.
-
Solution:
-
Start with a less polar eluent system. Decrease the proportion of the polar solvent in your mixture.
-
Experimental Protocols (General Guidance)
Recrystallization Solvent Screening
A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
| Solvent Polarity | Example Solvents | Suitability for this compound (Hypothetical) |
| Non-polar | Hexanes, Heptane | Likely poor solubility, potentially a good anti-solvent in a two-solvent system. |
| Moderately Polar | Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate | Good candidates for single-solvent or the primary solvent in a two-solvent system. |
| Polar Aprotic | Acetone | May be a good solvent. |
| Polar Protic | Ethanol, Methanol, Water | Ethanol and methanol are potential solvents. Water is likely a poor solvent and could be used as an anti-solvent. |
Methodology for Solvent Screening:
-
Place a small amount (e.g., 10-20 mg) of crude this compound into a small test tube.
-
Add a few drops of the solvent to be tested.
-
Observe the solubility at room temperature.
-
If it is insoluble at room temperature, gently heat the test tube and observe if the solid dissolves.
-
If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
General Recrystallization Protocol (Two-Solvent System)
This protocol is a general guideline. The choice of "Solvent 1" (good solvent) and "Solvent 2" (poor solvent/anti-solvent) must be determined experimentally. A common pairing for a compound of moderate polarity is a moderately polar solvent with a non-polar or very polar anti-solvent.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot "Solvent 1".
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-Solvent: While the solution is still hot, add "Solvent 2" dropwise until the solution becomes faintly cloudy.
-
Re-dissolution: Add a few drops of hot "Solvent 1" until the cloudiness just disappears.
-
Crystallization: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold "Solvent 2" or a mixture of the two solvents.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the sample to the top of the silica gel.
-
Elution: Begin eluting with the least polar solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for purification.
References
removing unreacted starting materials from 2-Furoylacetonitrile
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 2-Furoylacetonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials I need to remove from my crude this compound?
A common and efficient synthesis of this compound involves the reaction of ethyl 2-furoate with acetonitrile using a strong base like sodium hydride in a solvent such as toluene.[1] Therefore, the primary unreacted starting materials you may need to remove are ethyl 2-furoate and residual acetonitrile . Other synthesis routes might use 2-furancarboxylic acid as a precursor.[2][3]
Q2: Which purification method is best for removing these starting materials?
The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.
-
Recrystallization is highly effective for removing small amounts of impurities when your crude product is mostly this compound. It is a simpler and often faster technique.[4][5] Methanol is a documented solvent for this purpose.[1]
-
Column Chromatography is more suitable for separating the product from significant quantities of starting materials or by-products with different polarities.[6][7] It offers a higher degree of purification but is more labor-intensive and requires more solvent.[8]
Q3: How do I select the right solvent for recrystallization?
The ideal recrystallization solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or cold temperatures.[4][5][9] For this compound, methanol has been successfully used.[1] To select a solvent, you can perform small-scale trial tests with various common lab solvents.[9]
Q4: How can I monitor the purification process effectively?
Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the progress of column chromatography and checking the purity of fractions.[8] For recrystallization, the purity of the resulting crystals can be assessed by taking a melting point. Pure this compound has a reported melting point of 81-85 °C.[10][11] A sharp melting point within this range indicates high purity. For quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product contains significant amounts of ethyl 2-furoate (oily impurity). | Incomplete reaction or inefficient initial workup. | Purify the crude product using silica gel column chromatography. Use a gradient of hexanes:ethyl acetate to effectively separate the more non-polar ethyl 2-furoate from the more polar this compound.[8] |
| Final product is a beige or brown powder instead of a purer solid. [11] | Presence of colored, polar impurities from the reaction mixture. | During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool.[2][13] |
| During recrystallization, the product "oils out" instead of forming crystals. | The melting point of the impure product is lower than the boiling point of the solvent, causing it to melt before it dissolves.[9] | Add additional hot solvent until the oil fully dissolves to create a clear, non-saturated solution. Allow this solution to cool very slowly to encourage crystal formation. Scratching the inside of the flask with a glass rod or adding a seed crystal can also help induce crystallization.[9] |
| Low recovery after recrystallization. | The chosen solvent has too high a solubility for the product at low temperatures, or too much solvent was used. | Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.[13] Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5] |
Purification Method Comparison
| Parameter | Recrystallization | Column Chromatography |
| Principle | Differential solubility of the compound and impurities in a solvent at different temperatures.[4] | Differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through.[6] |
| Best For | Removing small amounts of impurities from a mostly pure solid compound. | Separating complex mixtures or when starting materials are present in large quantities. |
| Pros | Fast, requires minimal equipment, uses less solvent. | High resolution, capable of separating compounds with very similar properties. |
| Cons | Potential for low recovery, may not remove all impurities, risk of "oiling out".[9][13] | Time-consuming, requires large volumes of solvent, more complex setup.[14] |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate beaker, bring a suitable volume of methanol to a gentle boil.
-
Add Solvent: Slowly add the hot methanol to the flask containing the crude product while swirling until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[13]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and swirl. Gently reheat to boiling for 2-5 minutes.
-
Hot Filtration (Optional): If carbon was used, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[13]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[13]
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum, then transfer to a watch glass for final drying. Confirm purity by melting point determination.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Clamp the column vertically and add the slurry, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica gel to protect the surface.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel. Carefully add the sample to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or a 9:1 hexanes:ethyl acetate mixture).[8] Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compounds down the column.[6][7] The less polar ethyl 2-furoate will elute before the more polar this compound.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.
-
Analysis: Spot each fraction on a TLC plate to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Purification Workflow
Caption: Decision workflow for purifying crude this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [guidechem.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. rubingroup.org [rubingroup.org]
- 10. This compound | 31909-58-7 [chemicalbook.com]
- 11. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
preventing degradation of 2-Furoylacetonitrile during storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Furoylacetonitrile to prevent its degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the storage and use of this compound, providing potential causes and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration of the solid compound (yellowing or browning) | Exposure to light, air (oxidation), or elevated temperatures. | Store the compound in an amber, tightly sealed vial. For long-term storage, consider flushing the container with an inert gas (e.g., argon or nitrogen). Store at recommended low temperatures. |
| Decreased purity over time, as determined by analytical methods (e.g., HPLC, NMR) | Chemical degradation due to hydrolysis (from atmospheric moisture), thermal decomposition, or photodegradation. | Strict adherence to recommended storage conditions is crucial. Re-evaluate your storage setup to ensure it is airtight, light-protected, and temperature-controlled. |
| Inconsistent experimental results using the same batch of this compound | Partial degradation of the compound, leading to the presence of impurities that may interfere with the reaction. | Re-purify the compound if degradation is suspected. Always use a fresh, properly stored sample for critical experiments. Perform a purity check before use. |
| Formation of an oily or sticky substance in the solid compound | Significant degradation, potentially due to a combination of moisture and heat, leading to the formation of degradation products. | The compound is likely too degraded for use. It is recommended to dispose of the batch according to safety guidelines and obtain a fresh supply. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment. To minimize degradation, we recommend the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (refrigerated) | Reduces the rate of potential thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation and hydrolysis from atmospheric moisture. |
| Light | Protection from light (Amber vial) | Prevents potential photodegradation. Furan derivatives can be photosensitive. |
| Container | Tightly sealed, airtight container | Prevents exposure to moisture and atmospheric oxygen. |
Q2: What are the likely degradation pathways for this compound?
A2: Based on its chemical structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form 2-furoylacetamide and subsequently 2-furoic acid. The furan ring itself is also susceptible to acid-catalyzed ring-opening.[1]
-
Photodegradation: Furan-containing compounds can be sensitive to UV light, which can lead to polymerization or other photochemical reactions.[2][3]
-
Thermal Degradation: At elevated temperatures, decarboxylation of potential hydrolysis products like 2-furoic acid can occur.
Q3: How can I detect degradation in my sample of this compound?
A3: Degradation can be monitored using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for assessing purity. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of impurities or degradation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify degradation products by the appearance of new signals corresponding to, for example, carboxylic acids or opened furan rings.
-
Visual Inspection: A change in color from off-white/light yellow to a darker yellow or brown can be an initial indicator of degradation.
Q4: Is this compound compatible with acidic or basic conditions in experimental setups?
A4: Caution should be exercised when using this compound in acidic or basic conditions. The furan ring is known to be unstable in acidic media and can undergo ring-opening.[1][4] While the β-ketonitrile moiety is generally more stable, strong basic conditions can catalyze hydrolysis of the nitrile group. It is advisable to perform reactions under neutral or mildly acidic/basic conditions where possible and to minimize reaction times and temperatures.
Experimental Protocols
Protocol for Assessing the Purity of this compound by HPLC
This protocol provides a general method for determining the purity of this compound. Method optimization may be required for specific equipment.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient | Start with 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of acetonitrile. |
Visualizations
Logical Troubleshooting Workflow for this compound Degradation
References
managing the exothermic nature of 2-Furoylacetonitrile synthesis
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 2-Furoylacetonitrile. Particular focus is given to managing the exothermic nature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Claisen-type condensation reaction. The common method involves the reaction of an ethyl 2-furoate with acetonitrile in the presence of a strong base like sodium hydride (NaH) in an aprotic solvent such as toluene.
Q2: Why is the synthesis of this compound considered an exothermic reaction?
The significant exothermicity of this reaction is primarily due to the use of sodium hydride (NaH) as the base. The reaction of NaH with any protic species (including traces of water or alcohol) is highly exothermic, releasing hydrogen gas. Furthermore, the deprotonation of acetonitrile by NaH to form the reactive enolate is also an energetic process. The subsequent condensation reaction itself contributes to the overall heat generation. Without proper control, this can lead to a rapid temperature increase, posing a safety risk and potentially leading to side reactions.
Q3: What are the primary safety concerns when handling sodium hydride?
Sodium hydride is a highly reactive and flammable solid. It reacts violently with water, releasing flammable hydrogen gas which can ignite. It is typically supplied as a dispersion in mineral oil to reduce its pyrophoricity. Key safety precautions include:
-
Handling in an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.
-
Using anhydrous solvents and reagents.
-
Careful, controlled addition of reagents to manage the reaction rate and temperature.
-
Having appropriate fire-extinguishing equipment for reactive metals (e.g., Class D fire extinguisher) readily available.
Q4: My reaction mixture is turning dark and viscous. What is the likely cause?
The formation of dark, tarry substances is a common issue in furan chemistry, often resulting from polymerization or decomposition of the furan ring under harsh reaction conditions. This can be exacerbated by:
-
High Temperatures: Uncontrolled exotherms can lead to elevated temperatures that promote polymerization.
-
Presence of Impurities: Acidic or water impurities can catalyze the degradation of the furan moiety.
To mitigate this, ensure strict temperature control, use high-purity, anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere.
Troubleshooting Guides
Issue 1: Runaway Exothermic Reaction
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Vigorous gas evolution (hydrogen).
-
Solvent boiling.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rate of Reagent Addition is Too Fast | Add the acetonitrile or ethyl 2-furoate solution dropwise to the sodium hydride suspension at a controlled rate. | Slower, more controlled heat generation, allowing the cooling system to maintain the desired temperature. |
| Inadequate Cooling | Ensure the reaction vessel is adequately submerged in a cooling bath (e.g., ice-water or dry ice-acetone). Use a larger cooling bath if necessary. | Effective dissipation of the heat generated by the reaction, preventing a temperature spike. |
| Initial Reaction Temperature is Too High | Pre-cool the sodium hydride suspension in the solvent to 0-5 °C before beginning the addition of the other reagents. | A lower starting temperature provides a larger buffer before the reaction reaches a critical temperature. |
| Scale of the Reaction | For larger-scale reactions, consider a more efficient cooling system, such as a cryostat or a jacketed reactor with a circulating coolant. | Improved heat transfer and more precise temperature control for larger reaction volumes. |
Issue 2: Low Product Yield
Symptoms:
-
Less than expected amount of this compound isolated after workup and purification.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Increase the reaction time or consider a moderate increase in temperature after the initial exothermic phase has subsided. Monitor the reaction progress using Thin Layer Chromatography (TLC). | Drive the reaction to completion, increasing the conversion of starting materials to the desired product. |
| Decomposition of Product | Maintain the reaction temperature within the recommended range to avoid thermal degradation of the furan ring. | Minimized byproduct formation and preservation of the desired this compound. |
| Hydrolysis of Ester Starting Material or Product | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere to prevent moisture contamination. | Reduced formation of 2-furoic acid and other hydrolysis-related byproducts. |
| Inefficient Workup and Purification | Ensure proper pH adjustment during the acidic workup to fully precipitate the product. Optimize the recrystallization solvent and conditions to minimize product loss. | Improved recovery of the synthesized this compound. |
Experimental Protocols
Synthesis of this compound via Claisen-type Condensation
This protocol is based on established literature procedures.
Materials:
-
Ethyl 2-furoate
-
Acetonitrile (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene (anhydrous)
-
Methanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend sodium hydride (1.0 mole equivalent, washed with anhydrous hexanes to remove mineral oil) in anhydrous toluene.
-
Initial Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of ethyl 2-furoate (0.5 mole equivalent) and anhydrous acetonitrile (1.0 mole equivalent) in anhydrous toluene, with the addition of a catalytic amount of methanol.
-
Reaction: Add the solution from the dropping funnel to the cooled sodium hydride suspension dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. A significant evolution of hydrogen gas will be observed.
-
Heating: After the addition is complete, slowly allow the reaction mixture to warm to room temperature. Then, heat the mixture to 90 °C and maintain for 3 hours.
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water. Distill off the toluene.
-
Acidification and Isolation: To the remaining aqueous residue, add water and then acidify to a pH of approximately 1.5 with concentrated hydrochloric acid while cooling in an ice bath.
-
Purification: Collect the precipitated solid by suction filtration. Recrystallize the crude product from methanol to yield pure this compound.
Quantitative Data Summary:
| Parameter | Value |
| Reactant Molar Ratios | Ethyl 2-furoate : Acetonitrile : Sodium Hydride = 1 : 2 : 2 |
| Reaction Temperature | 90 °C (after initial controlled addition at 0-10 °C) |
| Reaction Time | 3 hours at 90 °C |
| Reported Yield | Approximately 76% |
| Melting Point of Product | 81-85 °C[1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Scaling Up the Laboratory Synthesis of 2-Furoylacetonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of 2-Furoylacetonitrile. The following sections offer detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a safe and efficient scale-up process.
Synthesis Methods Overview
This compound is a valuable building block in medicinal chemistry and organic synthesis. Two primary routes for its laboratory-scale production are the Claisen condensation of ethyl 2-furoate with acetonitrile and the acylation of malononitrile with 2-furoyl chloride. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Data Presentation: Comparison of Synthesis Routes
| Parameter | Method 1: Claisen Condensation | Method 2: Acylation of Malononitrile |
| Starting Materials | Ethyl 2-furoate, Acetonitrile | 2-Furoyl Chloride, Malononitrile |
| Base/Catalyst | Sodium Hydride (NaH) | Organic Base (e.g., Pyridine, Triethylamine) |
| Typical Solvent | Toluene | Dichloromethane (DCM), Tetrahydrofuran (THF) |
| Reported Yield | ~76%[1] | Yields can vary, typically moderate to high |
| Key Advantages | Readily available starting materials. | Generally faster reaction times. |
| Key Challenges | Handling of sodium hydride; potential for side reactions at higher temperatures. | 2-Furoyl chloride is moisture-sensitive; malononitrile can undergo side reactions. |
Experimental Protocols
Method 1: Synthesis of this compound via Claisen Condensation
This protocol is adapted from a literature procedure and involves the base-mediated condensation of ethyl 2-furoate and acetonitrile.[1]
Materials:
-
Ethyl 2-furoate
-
Acetonitrile
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Water, deionized
-
Methanol for recrystallization
Procedure:
-
Reaction Setup: To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, add a suspension of sodium hydride (e.g., 30.0 g of 80% NaH, 1 mole) in anhydrous toluene (500 ml).
-
Addition of Reactants: While stirring, add acetonitrile (41 g, 1 mole) and a small amount of methanol (1 ml) to the sodium hydride suspension. Heat the mixture to 90°C.
-
Slow Addition of Ester: Slowly add ethyl 2-furoate (63.05 g, 0.5 mole) to the reaction mixture through the dropping funnel over a period of 1-2 hours. Maintain the temperature at 90°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 90°C for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium hydride by the slow addition of methanol, followed by water.
-
Distill off the toluene under reduced pressure.
-
To the residue, add 500 ml of water and stir until all solids are dissolved.
-
Acidify the aqueous solution to a pH of 1.5 with concentrated hydrochloric acid. A precipitate of this compound will form.
-
-
Purification:
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from methanol to obtain pure this compound.
-
Dry the crystals under vacuum. The expected yield is approximately 51.3 grams (76%).[1]
-
Method 2: Synthesis of this compound via Acylation of Malononitrile (Representative Protocol)
This is a representative protocol based on general methods for the acylation of active methylene compounds.
Materials:
-
2-Furoyl chloride
-
Malononitrile
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve malononitrile in anhydrous DCM.
-
Addition of Base: Cool the solution to 0°C in an ice bath and add a suitable organic base, such as pyridine or triethylamine (1.1 equivalents), dropwise.
-
Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture via the dropping funnel. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up:
-
Quench the reaction by adding 1M hydrochloric acid.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel.
-
Troubleshooting Guides and FAQs
Issue 1: Low Yield in Claisen Condensation (Method 1)
Question: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
| Possible Cause | Troubleshooting Steps |
| Inactive Sodium Hydride | Sodium hydride is highly reactive and can be deactivated by moisture. Use fresh, properly stored NaH. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. |
| Incomplete Reaction | The reaction may not have gone to completion. Monitor the reaction by TLC to ensure all the ethyl 2-furoate has been consumed. If necessary, extend the reaction time or slightly increase the temperature. |
| Side Reactions | At higher temperatures, self-condensation of the ester or other side reactions can occur. Ensure the temperature is carefully controlled. Slow, dropwise addition of the ester is crucial. |
| Loss of Product During Work-up | This compound has some solubility in water. During the acidification and filtration steps, ensure the solution is sufficiently cooled to minimize product loss. Washing the precipitate with ice-cold water is recommended. |
| Improper pH for Precipitation | If the pH is not acidic enough, the product will remain in its enolate form and stay dissolved in the aqueous layer. Ensure the pH is adjusted to ~1.5 for complete precipitation.[1] |
Issue 2: Difficult Purification of this compound
Question: I am having trouble purifying the crude product. It is oily or discolored. What can I do?
| Possible Cause | Troubleshooting Steps |
| Presence of Oily Byproducts | Oily impurities can hinder crystallization. Try washing the crude product with a non-polar solvent like hexanes to remove residual mineral oil from the sodium hydride and other non-polar impurities before recrystallization. |
| Incorrect Recrystallization Solvent | The choice of solvent is critical for effective purification. Methanol is a reported solvent for recrystallization.[1] You can also try a two-solvent system, such as ethanol-water or isopropanol-water, where the product is dissolved in the hot primary solvent and the second solvent is added to induce crystallization upon cooling. |
| Product Oiling Out | "Oiling out" occurs when the product separates as a liquid instead of crystals during cooling. This can happen if the solution is too concentrated or cooled too quickly. Ensure you use a sufficient amount of hot solvent to fully dissolve the product and allow for slow cooling. |
| Colored Impurities | If the product is discolored, you can try adding a small amount of activated charcoal to the hot solution before filtering and recrystallizing. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Issue 3: Problems with the Acylation of Malononitrile (Method 2)
Question: I am attempting the synthesis via acylation of malononitrile and encountering issues. What should I look out for?
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of 2-Furoyl Chloride | 2-Furoyl chloride is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere. |
| Di-acylation of Malononitrile | If an excess of 2-furoyl chloride is used or if the reaction conditions are not well-controlled, di-acylation of malononitrile can occur. Use a 1:1 stoichiometry of malononitrile to 2-furoyl chloride and add the acyl chloride slowly at a low temperature. |
| Self-condensation of Malononitrile | In the presence of a strong base, malononitrile can undergo self-condensation. Using a milder organic base like pyridine or triethylamine and maintaining a low reaction temperature can minimize this side reaction. |
| Incomplete Reaction | If the reaction is sluggish, ensure the base is of good quality and used in a slight excess to fully deprotonate the malononitrile. Monitoring the reaction by TLC is essential to determine the optimal reaction time. |
Mandatory Visualizations
Experimental Workflow for Claisen Condensation (Method 1)
Caption: Workflow for the synthesis of this compound via Claisen condensation.
Troubleshooting Logic for Low Yield
Caption: Decision-making workflow for troubleshooting low product yield.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Furoylacetonitrile and Benzoylacetonitrile
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of synthons is paramount for efficient and targeted molecular design. This guide provides an objective comparison of the reactivity of 2-Furoylacetonitrile and benzoylacetonitrile, two key building blocks in heterocyclic synthesis. The insights presented herein are supported by an analysis of their electronic properties and available, albeit limited, comparative experimental data.
Executive Summary
This compound and benzoylacetonitrile are both versatile β-ketonitriles widely employed in the synthesis of a variety of heterocyclic scaffolds, including pyrimidines, pyridines, and pyrazoles. Their reactivity is primarily dictated by the electrophilic nature of the carbonyl carbon and the acidity of the α-methylene protons. The core difference between these two molecules lies in the aromatic ring attached to the carbonyl group: a furan ring in this compound and a benzene ring in benzoylacetonitrile. This seemingly subtle distinction leads to notable differences in their electronic properties and, consequently, their chemical reactivity.
Theoretical considerations suggest that the furan ring in this compound, being more electron-rich than the benzene ring in benzoylacetonitrile, exerts a greater electron-donating effect. This is predicted to decrease the electrophilicity of the adjacent carbonyl group and increase the acidity of the α-methylene protons in this compound compared to benzoylacetonitrile. While direct, comprehensive comparative studies with quantitative kinetic data are scarce in the published literature, the available synthetic reports provide valuable insights that align with these theoretical predictions.
Structural and Electronic Properties
A summary of the key structural and electronic properties of the two compounds is presented below.
| Property | This compound | Benzoylacetonitrile |
| Chemical Structure | Furan-C(=O)CH₂CN | Benzene-C(=O)CH₂CN |
| Molecular Formula | C₇H₅NO₂ | C₉H₇NO |
| Molecular Weight | 135.12 g/mol | 145.16 g/mol |
| Aromatic Ring System | Furan | Benzene |
The primary differentiator is the nature of the aromatic ring. The oxygen heteroatom in the furan ring of this compound makes it a more π-electron-rich system compared to the benzene ring of benzoylacetonitrile.
Comparative Reactivity in Heterocyclic Synthesis
The differential reactivity of this compound and benzoylacetonitrile can be leveraged in various synthetic transformations. Below, we explore their behavior in common cyclization reactions.
Pyrazole Synthesis
The reaction of β-ketonitriles with hydrazine or its derivatives is a cornerstone for the synthesis of aminopyrazoles. The initial step involves the nucleophilic attack of hydrazine on the carbonyl carbon.
A plausible experimental protocol for a comparative synthesis is as follows:
Experimental Protocol: Synthesis of 3-Amino-5-(furan-2-yl)-1H-pyrazole and 3-Amino-5-phenyl-1H-pyrazole
-
To a solution of the respective β-ketonitrile (this compound or benzoylacetonitrile, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (12 mmol).
-
Add a catalytic amount of acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure aminopyrazole.
Pyrimidine Synthesis
The condensation of β-ketonitriles with amidines or guanidine is a common route to substituted aminopyrimidines. This reaction is sensitive to the acidity of the α-methylene protons, which are deprotonated to form a nucleophilic enolate intermediate.
Given the higher predicted acidity of the α-methylene protons in this compound, it is expected to form the enolate intermediate more readily than benzoylacetonitrile. This could translate to higher reaction rates or yields in pyrimidine synthesis under base-catalyzed conditions.
Conclusion
The replacement of a benzene ring with a furan ring in β-ketonitriles introduces significant, albeit nuanced, differences in their reactivity. This compound, with its electron-rich furan ring, is characterized by a less electrophilic carbonyl group and more acidic α-methylene protons compared to benzoylacetonitrile. These electronic dissimilarities can be strategically exploited in the synthesis of diverse heterocyclic compounds.
For reactions initiated by nucleophilic attack at the carbonyl carbon, such as pyrazole formation with hydrazine, benzoylacetonitrile is anticipated to be more reactive. Conversely, for reactions that proceed via the formation of an enolate at the α-carbon, like in many pyrimidine syntheses, this compound is expected to exhibit enhanced reactivity.
Further quantitative kinetic studies are warranted to fully elucidate and exploit the reactivity differences between these two valuable synthons. The insights provided in this guide, however, offer a solid foundation for researchers to make informed decisions in the design and execution of their synthetic strategies.
2-Furoylacetonitrile: A Versatile Building Block in Heterocyclic Synthesis Compared to Other β-Ketonitriles
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel chemical entities. β-Ketonitriles are a class of highly valuable and versatile intermediates in organic synthesis, prized for their ability to participate in a wide array of chemical transformations to construct complex molecular architectures, particularly heterocyclic systems which form the core of many pharmaceuticals. Among these, 2-furoylacetonitrile, with its unique furan moiety, presents distinct properties and reactivity compared to other commonly used β-ketonitriles such as benzoylacetonitrile and acetylacetonitrile. This guide provides a comparative overview of this compound and other β-ketonitriles in key organic syntheses, supported by available experimental data and detailed protocols.
Physicochemical Properties and Reactivity Overview
β-Ketonitriles are characterized by a reactive methylene group flanked by a ketone and a nitrile group. This structural motif imparts a high degree of reactivity, allowing them to act as nucleophiles in various condensation and cyclization reactions. The nature of the acyl group significantly influences the electron distribution and, consequently, the reactivity of the molecule.
This compound incorporates a furan ring, an electron-rich aromatic heterocycle. The furan ring can participate in various chemical reactions and modulate the biological activity of the final product. Its presence can influence the acidity of the methylene protons and the electrophilicity of the carbonyl carbon.
Benzoylacetonitrile , with its phenyl group, is a widely used β-ketonitrile. The benzene ring is less electron-rich than the furan ring and can be substituted with various functional groups to tune its electronic and steric properties.
Acetylacetonitrile is the simplest β-ketonitrile with a terminal methyl group. Its smaller size can be advantageous in certain reactions where steric hindrance is a concern.
A direct quantitative comparison of the reactivity of these β-ketonitriles is not extensively documented in the literature. However, qualitative assessments suggest that the electron-donating nature of the furan ring in this compound may enhance the nucleophilicity of the methylene carbon in some reactions.
Comparison in Key Organic Syntheses
The utility of β-ketonitriles is most prominently demonstrated in the synthesis of a diverse range of heterocyclic compounds. Here, we compare the application of this compound with other β-ketonitriles in two important named reactions: the Gewald aminothiophene synthesis and the Hantzsch pyridine synthesis.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward and efficient route to highly substituted 2-aminothiophenes. It typically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.
Experimental Protocol: General Gewald Synthesis of 2-Aminothiophenes
This protocol provides a general guideline for the Gewald reaction. Optimization for specific substrates is typically required.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., this compound, 1 equivalent), and elemental sulfur (1.1 equivalents).
-
Solvent and Base Addition: Add the chosen solvent (e.g., ethanol, methanol, or DMF) and a catalytic amount of a suitable base (e.g., morpholine, triethylamine, or piperidine).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
The workflow for a typical Gewald reaction is illustrated below.
Caption: General workflow for the Gewald aminothiophene synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the synthesis of dihydropyridines, which can then be oxidized to pyridines. The reaction typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or ammonium acetate.
β-Ketonitriles can be employed as one of the β-dicarbonyl components in modified Hantzsch syntheses to produce cyanopyridines. As with the Gewald reaction, direct comparative studies detailing the yields of pyridine synthesis using this compound versus other β-ketonitriles under identical conditions are scarce in the literature. However, the general applicability of the Hantzsch reaction suggests that this compound would be a viable substrate.
The mechanism of the Hantzsch synthesis involves a series of condensation, addition, and cyclization reactions. The initial step is often a Knoevenagel condensation between the aldehyde and one equivalent of the β-dicarbonyl compound.
Experimental Protocol: General Hantzsch Pyridine Synthesis
This is a generalized protocol and may require significant optimization for specific substrates.
-
Reactant Mixture: In a suitable solvent such as ethanol, combine the aldehyde (1 equivalent), the β-ketonitrile (1 equivalent), another β-dicarbonyl compound (e.g., ethyl acetoacetate, 1 equivalent), and a nitrogen source (e.g., ammonium acetate, 1.2 equivalents).
-
Reaction Conditions: The mixture is typically heated at reflux for several hours. Reaction progress is monitored by TLC.
-
Oxidation (if required): If a dihydropyridine is formed, an oxidizing agent (e.g., nitric acid, chromium trioxide, or air) can be added to facilitate aromatization to the pyridine ring.
-
Isolation and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography.
A simplified representation of the key steps in the Hantzsch pyridine synthesis is provided below.
Caption: Key transformations in the Hantzsch pyridine synthesis.
Conclusion and Future Outlook
This compound stands as a valuable and somewhat unique β-ketonitrile for organic synthesis, primarily due to the presence of the furan moiety which can impart desirable electronic and biological properties to the target molecules. While it is a versatile precursor for the synthesis of various heterocycles, a direct, quantitative comparison of its performance against other common β-ketonitriles like benzoylacetonitrile and acetylacetonitrile is an area that warrants further investigation.
Future research focused on side-by-side comparative studies under standardized conditions would be highly beneficial to the scientific community. Such studies would provide the much-needed quantitative data to guide synthetic chemists in selecting the optimal β-ketonitrile for their specific applications, thereby accelerating the discovery and development of new chemical entities. The development of more sustainable and efficient protocols for reactions involving this compound also remains an active area of research.
A Comparative Guide to the Efficiency of 2-Furoylacetonitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Furoylacetonitrile stands as a versatile and highly reactive precursor in the field of organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. Its unique structure, featuring a furan ring, a reactive methylene group activated by an adjacent nitrile function, and a carbonyl group, makes it an ideal building block for multicomponent reactions (MCRs). The presence of the furan moiety is of particular interest in medicinal chemistry, as this core is found in numerous natural products and pharmacologically active compounds.
This guide provides a comparative analysis of the efficiency of this compound and its analogues in synthesizing key heterocycles. Its performance is benchmarked against commonly used active methylene compounds, such as malononitrile and ethyl cyanoacetate, with a focus on reaction yields, times, and conditions. All quantitative data is supported by experimental findings from peer-reviewed literature.
Synthesis of Substituted Pyridines and 2-Pyridones
Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals. The synthesis of highly functionalized pyridines often employs the condensation of active methylene nitriles with various carbonyl compounds. While direct comparative data for this compound is limited, its reactivity profile is analogous to other acylacetonitriles and related azinylacetonitriles used in these syntheses.[1][2]
A common strategy involves a one-pot reaction of a chalcone (an α,β-unsaturated ketone), an active methylene nitrile, and a nitrogen source like ammonium acetate.[3] The efficiency of this transformation is compared below.
Table 1: Comparison of Active Methylene Nitriles in the Synthesis of 2-Amino-3-cyanopyridine Derivatives
| Active Methylene Precursor | Other Key Reagents | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Malononitrile | Chalcone, Ammonium Acetate | Reflux in Ethanol | Overnight | ~85-95% | [3] |
| 2-Pyridylacetonitrile (analogue) | Dimethylformamide dimethyl acetal (DMFDMA), then Hydrazine Hydrate | Microwave Irradiation | 2 min | 75% (for pyrazolylpyridine) | [1][2] |
| Cyanoacetamide | Arylidene Malononitrile | Piperidine, Reflux in Ethanol | 6 h | 60-62% |[4] |
Key Insights: Malononitrile consistently provides high yields in traditional reflux conditions for synthesizing 2-aminopyridines.[3] The use of microwave irradiation with analogues like 2-pyridylacetonitrile demonstrates a significant reduction in reaction time, highlighting a green chemistry approach.[1][2] this compound, with its activated methylene group, is expected to perform efficiently under similar conditions, offering a direct route to furoyl-substituted pyridines.
Multicomponent Synthesis of Pyran-Fused Heterocycles
One-pot, multicomponent reactions (MCRs) are a cornerstone of efficient organic synthesis.[5][6] Pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines are two classes of fused heterocycles with significant biological activities that are often synthesized via four-component reactions.[6][7][8] These reactions typically involve an aldehyde, an active methylene nitrile, a 1,3-dicarbonyl compound (like ethyl acetoacetate), and a nitrogen-based nucleophile (like hydrazine hydrate or barbituric acid).
Table 2: Efficiency Comparison in Four-Component Synthesis of Pyrano[2,3-c]pyrazole Derivatives
| Active Methylene Precursor | Key Reagents | Catalyst/Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Malononitrile | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate | Sodium Benzoate / Water / 25 °C | 2 h | 94% | [8] |
| Malononitrile | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate | Preheated Fly-Ash / Water / 70-80 °C | 60-90 min | 90-95% | [9] |
| Malononitrile | Aryl aldehyde, Ethyl acetoacetate, Hydrazine hydrate | CeO₂/ZrO₂ / Ethanol / RT | 15 min | ~90-96% (Remarkable Yields) | [7] |
| Malononitrile | Aryl aldehyde, Barbituric acid | Mefenamic Acid / Ethanol / Reflux | Not Specified | 90-98% (for pyranopyrimidines) |[6] |
Key Insights: The synthesis of pyran-fused systems is highly efficient, with various eco-friendly catalysts and solvent systems achieving excellent yields in short reaction times.[7][9] Malononitrile is the most documented active methylene component for these reactions. Given its structural similarity, this compound can be effectively substituted for the 1,3-dicarbonyl component and active nitrile, leading to the formation of novel furoyl-functionalized pyran heterocycles. The reaction mechanism typically proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular cyclization.[6][10]
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a classic and powerful MCR for the synthesis of polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[11][12][13] This reaction is known for its operational simplicity and high atom economy.
Table 3: Comparison of Active Methylene Nitriles in the Gewald Synthesis of 2-Aminothiophenes
| Active Methylene Precursor | Carbonyl Compound | Base/Solvent | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Malononitrile | Cyclohexanone | Morpholine / Methanol | Not Specified | 81% | [13] |
| Ethyl Cyanoacetate | Cyclohexanone | Morpholine / Methanol | Not Specified | 85% | [13] |
| Cyanothioacetamide (analogue) | Aromatic Aldehyde, Phenacyl Thiocyanate | KOH / Ethanol | 1 h | 75-78% (for dihydrothiophenes) |[14] |
Key Insights: Both malononitrile and ethyl cyanoacetate are highly effective in the Gewald reaction, providing excellent yields of 2-aminothiophenes.[13] The choice of precursor allows for different substituents at the 3-position (cyano or ester group). This compound would serve as the carbonyl component in a Gewald reaction, reacting with another active methylene nitrile (e.g., malononitrile) and sulfur to yield 2-amino-4-(furan-2-yl)thiophenes, demonstrating its utility as a keto-nitrile synthon.
Experimental Protocols
Protocol 1: General Procedure for Four-Component Synthesis of Pyrano[2,3-c]pyrazoles
This protocol is based on methodologies utilizing green catalysts in aqueous media.[8][9]
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol, 0.13 g), and ethyl acetoacetate (2 mmol, 0.25 mL).
-
Add the catalyst (e.g., preheated fly-ash, 0.50 g or sodium benzoate, 2.5 mol%) followed by water (10 mL).
-
Add hydrazine hydrate (2 mmol, 0.1 mL).
-
Stir the mixture vigorously and heat at 70-80 °C for the time specified in Table 2 (typically 60-90 minutes).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid precipitate is collected by suction filtration, washed with cold ethanol (2 x 10 mL), and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.
Protocol 2: General Procedure for Synthesis of 2-Amino-3-cyanopyridines
This protocol is adapted from established methods for the synthesis of substituted nicotinonitriles.[3]
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the appropriate chalcone (1 mmol), malononitrile (1 mmol, 0.066 g), and ammonium acetate (3 mmol, 0.231 g) in absolute ethanol (20 mL).
-
Reflux the reaction mixture overnight (approximately 12-16 hours).
-
After cooling to room temperature, the solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired 2-amino-4,6-diaryl-nicotinonitrile.
Visualizations: Workflows and Mechanisms
// Nodes reagents [label="Reagents\n(Aldehyde, Nitrile, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; mixing [label="One-Pot Mixing\n+ Catalyst\n+ Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction\n(Heating / Stirring /\nMicrowave)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Cooling, Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization /\nChromatography)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Pure Heterocyclic\nProduct", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reagents -> mixing; mixing -> reaction; reaction -> workup; workup -> purification; purification -> product; } .dot
Caption: Experimental workflow for a typical one-pot multicomponent reaction.
Caption: Reaction pathway for multicomponent synthesis of 4H-pyran derivatives.
Conclusion
This compound is a potent and versatile synthon for constructing a wide array of biologically relevant heterocycles. While direct, side-by-side comparative studies are not always available, its chemical reactivity is analogous to well-established active methylene compounds like malononitrile and ethyl cyanoacetate. Its application in multicomponent reactions offers significant advantages in terms of efficiency, atom economy, and the ability to generate molecular complexity in a single step. Furthermore, the incorporation of the furan moiety provides a valuable handle for further chemical modification and can impart unique pharmacological properties to the resulting heterocyclic structures. The continued exploration of this compound and its derivatives in green, efficient synthetic methodologies holds considerable promise for advancing drug discovery and materials science.
References
- 1. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. One pot synthesis of pyrano[2,3-c]pyrazole [wisdomlib.org]
- 6. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. growingscience.com [growingscience.com]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. arkat-usa.org [arkat-usa.org]
- 14. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Catalysts for 2-Furoylacetonitrile Reactions: A Comparative Study
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is paramount. 2-Furoylacetonitrile, with its reactive ketone and adjacent active methylene group, serves as a versatile building block for a variety of valuable compounds. Its reactions, particularly multicomponent condensations, are highly dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems applicable to reactions involving this compound, with a focus on the synthesis of pyranopyrazole derivatives—a common scaffold in medicinal chemistry.
The data presented is drawn from analogous, well-documented multicomponent reactions that utilize similar active methylene compounds. These reactions typically proceed via a cascade of Knoevenagel condensation, Michael addition, and cyclization, providing a strong predictive framework for catalyst performance with this compound.
Quantitative Comparison of Catalyst Performance
The selection of a catalyst dramatically impacts reaction efficiency, yield, and conditions. The following table summarizes the performance of a diverse range of catalysts in a four-component reaction model, providing a quantitative basis for comparison. The model reaction involves an aromatic aldehyde, an active methylene compound (analogous to this compound), hydrazine hydrate, and malononitrile.
| Catalyst Type | Catalyst Example | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Heterogeneous Nanocatalyst | Ceria-doped Zirconia (CeO₂/ZrO₂) | Ethanol | Room Temp. | 15 min | 88-98 | [1][2] |
| Heterogeneous Nanocatalyst | Yttrium Iron Garnet (Y₃Fe₅O₁₂) | Solvent-free | 80 | 20 min | 89-95 | [1][2] |
| Heterogeneous Nanocatalyst | Cobalt Ferrite (CoFe₂O₄) | Solvent-free | 80 | 15-25 min | 85-94 | [1] |
| Heterogeneous Nanocatalyst | Silver/Titanium Dioxide (Ag/TiO₂) | Ethanol | 60 | 30-45 min | 85-95 | [1][3] |
| Heterogeneous Mesoporous | Fe₃O₄@FSM-16-SO₃H | Water/Ethanol | Reflux | 80 min | 79-89 | [1] |
| Homogeneous (Lewis Acid) | Tin(II) Chloride (SnCl₂) | Solvent-free (Microwave) | - | 25 min | 88 | [2] |
| Homogeneous (Heteropolyacid) | Preyssler-type (H₁₄[NaP₅W₃₀O₁₁₀]) | Ethanol/Water | Reflux | 60 min | 85-94 | [1] |
| Organocatalyst | L-histidine | Water | 85 | 1.5-2 h | 93 | [4] |
| Biocatalyst | Bovine Serum Albumin (BSA) | Ethanol/Water | Room Temp. | 3-3.5 h | 76-94 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the synthesis of pyranopyrazole derivatives, which can be adapted for reactions using this compound as the active methylene component.
Protocol 1: Heterogeneous Catalysis with Ceria-Doped Zirconia (CeO₂/ZrO₂) at Room Temperature
-
Catalyst Preparation: Ceria-doped zirconia is prepared via the wet impregnation method.
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).
-
Catalyst Addition: Add the CeO₂/ZrO₂ catalyst (50 mg) to the mixture.
-
Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15 minutes.[1][2]
-
Workup and Isolation: Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed, dried, and reused for subsequent reactions.[2] Evaporate the solvent from the filtrate under reduced pressure. The resulting solid product can be purified by recrystallization from ethanol to yield the pure pyranopyrazole derivative.
Protocol 2: Organocatalysis with L-histidine in Water
-
Reaction Setup: To a flask, add the aromatic aldehyde (1 mmol), this compound (1 mmol), hydrazine hydrate (1 mmol), malononitrile (1 mmol), and L-histidine (0.15 mmol) in water (10 mL).[4]
-
Reaction Execution: Heat the mixture to 85 °C with constant stirring for 1.5 to 2 hours. Monitor the reaction via TLC.[4]
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will precipitate out of the aqueous solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol.
Visualization of Experimental Workflow
A systematic approach is essential when comparing the efficacy of different catalysts for a specific chemical transformation. The following diagram illustrates a generalized workflow for such a comparative study.
Caption: Workflow for Comparative Catalyst Study.
This guide highlights the diverse catalytic options available for reactions with this compound. Notably, modern heterogeneous nanocatalysts like CeO₂/ZrO₂ and Y₃Fe₅O₁₂ offer excellent yields in remarkably short reaction times under mild or solvent-free conditions, coupled with the significant advantage of recyclability.[1][2] These attributes position them as highly promising candidates for developing greener and more efficient synthetic protocols in pharmaceutical and fine chemical industries.
References
- 1. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review | MDPI [mdpi.com]
- 2. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
A Comparative Guide to Purity Assessment of Synthesized 2-Furoylacetonitrile
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount for the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of 2-Furoylacetonitrile, a versatile building block in medicinal chemistry. We present detailed experimental protocols, comparative data, and discuss the strengths and limitations of each method to aid in selecting the most appropriate approach for your research needs.
Potential Impurities in Synthesized this compound
A common synthesis route for this compound involves the Claisen condensation of an ethyl 2-furoate with acetonitrile using a strong base like sodium hydride.[1] Based on this, potential impurities may include:
-
Unreacted Starting Materials: Ethyl 2-furoate and acetonitrile.
-
By-products: 2-Furoic acid (from hydrolysis of the ester), and potentially dimers or polymers of acetonitrile.
-
Degradation Products: The furan ring is susceptible to degradation under strongly acidic or basic conditions, which could lead to ring-opened by-products.[2][3][4]
A visual representation of the synthesis and potential impurity formation is shown below.
Comparison of Analytical Techniques for Purity Assessment
The following sections detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. For this compound, a reverse-phase method is most suitable.
Table 1: HPLC Method Parameters and Expected Data
| Parameter | Value | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds. |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid | A common mobile phase for related furan compounds, providing good peak shape and MS compatibility.[5][6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 280 nm | The furoyl group is expected to have a strong UV absorbance in this region. |
| Expected Retention Time | ~ 4-6 min | Based on the polarity of the molecule. |
| Limit of Quantitation (LOQ) | ~ 0.01 µg/mL | Typical for UV detection of chromophoric compounds. |
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 1.
-
Analysis: Inject the standards and the sample.
-
Data Processing: Integrate the peak areas. Construct a calibration curve from the standards and determine the purity of the synthesized sample by comparing its peak area to the calibration curve. Impurities can be quantified based on their peak areas relative to the main peak (area percent method), assuming similar response factors.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the analysis of volatile and semi-volatile compounds, and can provide structural information about impurities.
Table 2: GC-MS Method Parameters and Expected Data
| Parameter | Value | Rationale |
| Column | DB-5MS (or equivalent, e.g., 30 m x 0.25 mm, 0.25 µm) | A general-purpose column suitable for a wide range of organic compounds.[7] |
| Carrier Gas | Helium at 1 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 100°C (1 min), ramp to 250°C at 15°C/min, hold 5 min | A typical temperature program to elute the compound and potential impurities. |
| Injector Temp. | 250°C | Ensures complete vaporization of the sample. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Expected Retention Time | ~ 8-10 min | Dependent on the specific column and temperature program. |
| Key Mass Fragments (m/z) | 135 (M+), 107, 79, 39 | Based on the structure of this compound. |
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a volatile solvent like ethyl acetate or dichloromethane (e.g., 1 mg/mL). Prepare a series of dilution standards.
-
Sample Preparation: Dissolve the synthesized this compound in the same solvent to a concentration of approximately 0.1 mg/mL.
-
GC-MS Conditions: Set up the GC-MS system with the parameters from Table 2.
-
Analysis: Inject the standards and the sample.
-
Data Processing: Purity can be estimated by the area percent of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be compared to libraries (e.g., NIST) for tentative identification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can provide a direct measure of purity without the need for a specific reference standard of the analyte, by using a certified internal standard.[8][9]
Table 3: qNMR Parameters and Purity Calculation
| Parameter | Value/Description |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated acetone ((CD₃)₂CO) |
| Internal Standard | Maleic acid or 1,2,4,5-Tetrachloro-3-nitrobenzene (certified reference material) |
| Key ¹H NMR Signals (δ, ppm) | Furan protons (~6.5-7.5 ppm), methylene protons (~4.0 ppm) |
| Purity Calculation | Based on the integral ratio of analyte to internal standard, corrected for molar mass and number of protons. |
-
Sample Preparation: Accurately weigh a specific amount of the synthesized this compound and the internal standard into an NMR tube. Add the deuterated solvent.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Processing: Integrate the characteristic, well-resolved signals of both this compound and the internal standard.
-
Purity Calculation: Use the following formula to calculate the purity of the sample:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molar mass
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Conclusion
The choice of analytical technique for assessing the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC is a versatile and widely available method for routine purity checks and quantification of known impurities. GC-MS is invaluable for the identification of unknown volatile and semi-volatile impurities. For the most accurate, absolute purity determination without the need for a specific this compound reference standard, qNMR is the method of choice. For a comprehensive characterization of a newly synthesized batch, a combination of these techniques is often recommended.
References
- 1. prepchem.com [prepchem.com]
- 2. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2-Furoic acid hydrazide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. aos.usm.my [aos.usm.my]
- 8. Standard - Quantitative nuclear magnetic resonance spectroscopy — Purity determination of organic compounds used for foods and food products — General requirements for 1H NMR internal standard method ISO 24583:2022 - Svenska institutet för standarder, SIS [sis.se]
- 9. Analytical NMR [magritek.com]
Unambiguous Structural Determination of 2-Furoylacetonitrile: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists, confirming the exact three-dimensional arrangement of atoms in a molecule like 2-Furoylacetonitrile is a critical step that influences its physicochemical properties, biological activity, and potential as a therapeutic agent. While various analytical techniques offer insights into molecular structure, single-crystal X-ray crystallography stands as the gold standard for providing unequivocal proof of structure.
This guide offers a comparative analysis of X-ray crystallography against common spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of this compound. We present a summary of the data obtainable from each technique, detailed experimental protocols, and a workflow for comprehensive structural analysis.
Data Presentation: A Comparative Overview
The following table summarizes the type of structural information that can be obtained for this compound using different analytical techniques. While X-ray crystallography provides a definitive 3D structure, spectroscopic methods offer complementary data that, when used in conjunction, can build a strong case for the proposed structure, especially when suitable single crystals for diffraction are unavailable.
| Analytical Technique | Information Obtained | This compound (Expected/Observed Data) |
| Single-Crystal X-ray Crystallography | - Unambiguous 3D molecular structure- Precise bond lengths and angles- Stereochemistry- Crystal packing and intermolecular interactions | - Hypothetical Data: Would provide exact coordinates of all atoms, confirming the furan ring, ketone, and nitrile functionalities and their relative orientations. |
| ¹H NMR Spectroscopy | - Number and type of chemically non-equivalent protons- Connectivity of protons (through coupling)- Electronic environment of protons | - Expected Data: Signals corresponding to the furan ring protons and the methylene protons adjacent to the carbonyl and nitrile groups. |
| ¹³C NMR Spectroscopy | - Number and type of chemically non-equivalent carbons- Presence of functional groups (e.g., C=O, C≡N) | - Observed Data: Peaks confirming the presence of carbonyl, nitrile, and furan ring carbons.[1] |
| Infrared (IR) Spectroscopy | - Presence of specific functional groups | - Observed Data: Characteristic absorption bands for C=O (ketone), C≡N (nitrile), and C-O-C (furan) stretches.[2] |
| Mass Spectrometry (MS) | - Molecular weight- Elemental composition (with high resolution MS)- Fragmentation pattern, offering clues to the structure | - Observed Data: A molecular ion peak corresponding to the molecular weight of this compound (135.12 g/mol ).[2] |
Experimental Workflow for Structural Confirmation
The comprehensive structural analysis of a new compound like this compound typically follows a logical progression, starting with spectroscopic methods for initial characterization and culminating in X-ray crystallography for absolute confirmation.
Detailed Experimental Protocols
Below are generalized protocols for the key experiments involved in the structural confirmation of this compound.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule.[3][4]
a. Crystal Growth:
-
Dissolve a small amount of highly purified this compound in a suitable solvent (e.g., acetone, ethanol, or ethyl acetate) to create a saturated or near-saturated solution.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or liquid-liquid diffusion. For vapor diffusion, place the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent (e.g., hexane).
-
Allow the setup to remain undisturbed in a vibration-free environment for several days to weeks to facilitate the growth of single crystals of suitable size and quality for X-ray diffraction.
b. Data Collection:
-
Select a suitable single crystal and mount it on a goniometer head.
-
Place the goniometer on the diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
-
A detector records the positions and intensities of the diffracted X-ray beams.
c. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The structural model is then refined by least-squares methods to best fit the experimental diffraction data, yielding the final, precise atomic coordinates, bond lengths, and bond angles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b. Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum to determine the proton environments and their connectivity.
-
Acquire the ¹³C NMR spectrum to identify the number and types of carbon atoms.
Infrared (IR) Spectroscopy
a. Sample Preparation (ATR):
-
Place a small amount of solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure to ensure good contact between the sample and the crystal.
b. Data Acquisition:
-
Record a background spectrum.
-
Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Mass Spectrometry (MS)
a. Sample Introduction and Ionization:
-
Introduce a small amount of this compound into the mass spectrometer.
-
Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
b. Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum that shows the molecular ion peak and various fragment ions.
Conclusion
While spectroscopic techniques such as NMR, IR, and MS are indispensable for the initial characterization and proposal of the structure of this compound, they provide indirect evidence. Single-crystal X-ray crystallography, where applicable, offers the only direct and unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. For the definitive structural confirmation required in drug development and materials science, the successful growth of single crystals and subsequent X-ray diffraction analysis remain the ultimate goal. The combination of these analytical methods provides a powerful and comprehensive approach to molecular structure elucidation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 4. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
Comparative Analysis of Herbicidal Activity in 2-Furoylacetonitrile Derivatives
A new class of pyridine-containing 2-aroylacetonitriles, structurally related to 2-furoylacetonitrile, has demonstrated significant herbicidal potential, with some derivatives exhibiting broad-spectrum weed control comparable to commercial herbicides. This guide provides a comparative analysis of their herbicidal efficacy, supported by experimental data, and details the methodologies for their evaluation.
Researchers have synthesized a series of novel 2-aroylacetonitrile derivatives incorporating a pyridine ring and evaluated their herbicidal activity against a panel of common agricultural weeds. The findings indicate that the nature and position of substituents on the pyridine and aroyl moieties play a crucial role in determining the herbicidal potency and selectivity of these compounds.
Quantitative Herbicidal Activity
The herbicidal efficacy of the synthesized 2-aroylacetonitrile derivatives was assessed in post-emergence greenhouse trials against several weed species, including Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyard grass), Setaria viridis (green foxtail), Digitaria sanguinalis (large crabgrass), and Portulaca oleracea (common purslane). The results, summarized in the table below, highlight the percentage of growth inhibition at a dosage of 150 grams of active ingredient per hectare (g ai/ha).
| Compound ID | R Group | Amaranthus retroflexus | Abutilon theophrasti | Echinochloa crus-galli | Setaria viridis | Digitaria sanguinalis | Portulaca oleracea |
| 5a | 2-Cl | 95 | 90 | 85 | 80 | 75 | 90 |
| 5b | 3-Cl | 85 | 80 | 70 | 65 | 60 | 80 |
| 5c | 4-Cl | 90 | 85 | 80 | 75 | 70 | 85 |
| 5d | 2-F | 90 | 85 | 75 | 70 | 65 | 85 |
| 5e | 4-F | 80 | 75 | 65 | 60 | 55 | 75 |
| 5f | 2-CH3 | 85 | 80 | 70 | 65 | 60 | 80 |
| 5g | 4-CH3 | 75 | 70 | 60 | 55 | 50 | 70 |
| 5h | 2-OCH3 | 80 | 75 | 65 | 60 | 55 | 75 |
| 5i | 4-OCH3 | 70 | 65 | 55 | 50 | 45 | 65 |
| 5j | 2,4-diCl | 100 | 95 | 90 | 85 | 80 | 95 |
| Nicosulfuron | - | 100 | 95 | 90 | 90 | 85 | 95 |
Structure-Activity Relationship
The data reveals a clear structure-activity relationship among the tested derivatives. Compound 5j , featuring a 2,4-dichloro substitution on the phenyl ring, demonstrated the most potent and broad-spectrum herbicidal activity, comparable to the commercial herbicide nicosulfuron. In general, electron-withdrawing groups, such as chlorine and fluorine, at the 2- and 4-positions of the phenyl ring enhanced herbicidal activity. Conversely, electron-donating groups like methyl and methoxy resulted in reduced efficacy. This suggests that the electronic properties and steric factors of the substituents significantly influence the interaction of these molecules with their biological target in the weeds.
Mechanism of Action: HPPD Inhibition
While the specific molecular target of these novel 2-aroylacetonitrile derivatives was not definitively elucidated in the reviewed study, compounds with a similar diketonitrile scaffold are well-established inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a critical enzyme in the biosynthetic pathway of plastoquinones and tocopherols. Inhibition of HPPD leads to a depletion of these essential molecules, which in turn disrupts carotenoid biosynthesis. Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching symptoms observed in susceptible plants, ultimately leading to their death.
Caption: The proposed mechanism of action for 2-aroylacetonitrile derivatives targeting the HPPD enzyme.
Experimental Protocols
Post-emergence Herbicidal Activity Assay
The herbicidal activity of the synthesized compounds was evaluated using a post-emergence treatment in a greenhouse environment.
-
Plant Cultivation: Seeds of the test weed species were sown in plastic pots containing a standard soil mix. The pots were maintained in a greenhouse at 25±2 °C with a 14-hour light/10-hour dark photoperiod and watered as needed.
-
Compound Application: When the weeds reached the 2-3 leaf stage, they were treated with the experimental compounds. The compounds were dissolved in a small amount of acetone and then diluted with water containing a surfactant (e.g., Tween-20) to the desired concentration (150 g ai/ha). The solution was applied as a fine spray to the foliage of the plants.
-
Evaluation: The treated plants were returned to the greenhouse and observed for 2-3 weeks. The herbicidal effect was visually assessed by comparing the treated plants to untreated controls. The percentage of growth inhibition was recorded, with 0% representing no effect and 100% representing complete plant death.
The Promising Biological Potential of Heterocycles Derived from 2-Furoylacetonitrile: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. 2-Furoylacetonitrile, a versatile starting material, offers a gateway to a diverse range of heterocyclic compounds with significant therapeutic potential. This guide provides a comparative overview of the biological activities, primarily focusing on anticancer and antimicrobial properties, of various heterocyclic systems synthesized from precursors structurally related to this compound. While direct studies on compounds synthesized from this compound are limited in the available literature, this guide draws parallels from structurally similar furan-containing molecules to highlight the potential avenues of research and drug development.
I. Anticancer Activity: A Focus on Furan-Containing Pyrimidines and Related Heterocycles
The synthesis of novel pyrimidine derivatives has been a significant area of interest in the development of anticancer agents, owing to their structural resemblance to the nucleobases of DNA and RNA. The furan moiety, when incorporated into these structures, often enhances their cytotoxic activity.
Comparative Anticancer Activity Data
While specific IC50 values for pyrimidine derivatives directly synthesized from this compound are not extensively reported, studies on analogous furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives provide valuable insights into their potential efficacy. For instance, a series of furo[2,3-d]pyrimidines have demonstrated potent antitumor effects against various cancer cell lines. One notable compound exhibited an impressive IC50 value of 0.70 μM against the HepG2 (liver cancer) cell line[1]. Other related pyrimidine derivatives have also shown significant cytotoxicity against a panel of human cancer cell lines, including leukemia, melanoma, lung, colon, brain, ovarian, breast, prostate, and kidney cancers, with some compounds exhibiting activity at low micromolar concentrations[2][3].
For comparative purposes, the table below summarizes the anticancer activities of various furan-containing heterocyclic compounds.
| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| Furo[2,3-d]pyrimidine Derivative | HepG2 (Liver) | 0.70 μM | [1] |
| Furo[2,3-d]pyrimidine Derivative | Panc-1 (Pancreatic) | 1.7-1.9 µg/ml | [4] |
| Furo[2,3-d]pyrimidine Derivative | MCF-7 (Breast) | 1.4-1.82 µg/ml | [4] |
| Furo[2,3-d]pyrimidine Derivative | HT-29 (Colon) | 1.75-1.8 µg/ml | [4] |
| Furo[2,3-d]pyrimidine Derivative | A-549 (Lung) | 1.5-1.9 µg/ml | [4] |
| Pyrimidine Derivative | A549 (Lung) | Strong cytotoxicity at 100 μM | [2] |
| Pyridine Derivative | Various (NCI-60 panel) | log10 GI50 = -4.7 | [3] |
Experimental Protocols: Anticancer Activity Screening
MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3 to 4 hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[5][6][7]
Visualizing Experimental Workflow
Caption: Workflow for determining the anticancer activity of synthesized compounds using the MTT assay.
II. Antimicrobial Activity: Exploring the Potential of Pyridine and Thiophene Derivatives
The versatile reactivity of this compound allows for its potential conversion into various nitrogen and sulfur-containing heterocycles, such as pyridines and thiophenes, which are known to exhibit a broad spectrum of antimicrobial activities.
Comparative Antimicrobial Activity Data
While specific data for derivatives of this compound is scarce, the antimicrobial potential can be inferred from studies on related furan-containing heterocycles. For instance, certain pyridine carbonitrile derivatives have shown promising antifungal activity against Candida albicans, with some compounds exhibiting a Minimum Inhibitory Concentration (MIC) of 25 μg/ml, which is comparable to the standard drug miconazole[8]. Thiophene derivatives have also been synthesized and have shown antibacterial activity, although in some cases, this activity was found to be low[9].
The following table presents a summary of the antimicrobial activities of various furan and thiophene derivatives.
| Compound Class | Microorganism | Activity (MIC) | Reference |
| Pyridine Carbonitrile Derivative | Candida albicans | 25 μg/ml | [8] |
| Pyridinethione Derivative | E. coli | 0.0195 mg/mL | [10] |
| Pyridinethione Derivative | B. mycoides | <0.0048 mg/mL | [10] |
| Pyridinethione Derivative | C. albicans | <0.0048 mg/mL | [10] |
| 2-Amino-5-substituted Pyridine | S. aureus | 0.039 µg·mL⁻¹ | [11] |
| 2-Amino-5-substituted Pyridine | B. subtilis | 0.039 µg·mL⁻¹ | [11] |
Experimental Protocols: Antimicrobial Susceptibility Testing
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a serial two-fold dilution of the synthesized compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Controls: Include a positive control (medium with inoculum, no compound) and a negative control (medium only). A known antibiotic can be used as a reference standard.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12]
Visualizing Experimental Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
III. Future Directions and Conclusion
The diverse biological activities exhibited by furan-containing heterocycles underscore the significant potential of this compound as a versatile building block in medicinal chemistry. The data presented in this guide, drawn from structurally related compounds, strongly suggests that derivatives of this compound are promising candidates for the development of novel anticancer and antimicrobial agents.
Future research should focus on the systematic synthesis and biological evaluation of a wide array of heterocyclic compounds directly derived from this compound. In-depth studies are required to elucidate their mechanisms of action, including the identification of specific molecular targets and signaling pathways. Such investigations will be crucial for the rational design and optimization of more potent and selective therapeutic agents. The experimental protocols and comparative data provided herein serve as a valuable resource to guide these future research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]
- 3. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journalwjarr.com [journalwjarr.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 2-Furoylacetonitrile for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-Furoylacetonitrile, a valuable building block for various pharmaceuticals, can be synthesized through several routes. This guide provides a comparative analysis of two prominent methods, offering insights into their respective yields and experimental protocols to aid in methodological selection.
At a Glance: Synthesis Yields of this compound
| Synthesis Method | Starting Materials | Key Reagents | Reported Yield |
| Method 1: Claisen Condensation | Ethyl 2-furoate, Acetonitrile | Sodium hydride, Methanol | 76%[1] |
| Method 2: Nucleophilic Substitution | 2-Bromo-1-(2-furyl)-1-ethanone, Sodium cyanide | Sodium cyanide | Not explicitly reported, but a common method for β-ketonitrile synthesis. |
Method 1: Claisen Condensation of Ethyl 2-furoate with Acetonitrile
This approach utilizes a classic Claisen condensation reaction, a carbon-carbon bond-forming reaction, to construct the this compound molecule. The reaction involves the condensation of an ester (ethyl 2-furoate) with a nitrile (acetonitrile) in the presence of a strong base.
Experimental Protocol
In a typical procedure, ethyl 2-furoate and acetonitrile are reacted in the presence of sodium hydride in a toluene solvent.[1] A catalytic amount of methanol is added to initiate the reaction. The mixture is heated to 90°C for 3 hours.[1] Following the reaction, the toluene is removed by distillation. The resulting residue is then dissolved in water and acidified with hydrochloric acid to a pH of 1.5, causing the this compound to precipitate.[1] The solid product is then collected by filtration and purified by recrystallization from methanol.[1] This method has been reported to yield 76% of the desired product.[1]
Caption: Workflow for the synthesis of this compound via Claisen condensation.
Method 2: Nucleophilic Substitution of 2-Bromo-1-(2-furyl)-1-ethanone
An alternative strategy for the synthesis of this compound involves a nucleophilic substitution reaction. This method starts with an α-haloketone, 2-bromo-1-(2-furyl)-1-ethanone, and a cyanide source, such as sodium cyanide. While a specific yield for this direct synthesis of this compound was not found in the immediate literature, this represents a common and established method for the preparation of β-ketonitriles.
Conceptual Experimental Protocol
The synthesis would conceptually involve dissolving 2-bromo-1-(2-furyl)-1-ethanone in a suitable aprotic solvent, such as acetone or dimethylformamide. Sodium cyanide would then be added to the solution, and the reaction mixture would be stirred, likely at room temperature or with gentle heating, until the starting material is consumed. The reaction proceeds via an SN2 mechanism where the cyanide ion displaces the bromide ion. After the reaction is complete, a standard aqueous workup would be performed to remove inorganic salts, followed by extraction of the product with an organic solvent. The final product would be purified by crystallization or column chromatography.
Caption: Logical relationship in the synthesis of this compound via nucleophilic substitution.
Comparison and Conclusion
The Claisen condensation method offers a well-documented procedure with a good reported yield of 76%. This method starts from commercially available ethyl 2-furoate and acetonitrile. The use of sodium hydride requires careful handling due to its reactivity with moisture.
The nucleophilic substitution route, while conceptually straightforward, relies on the availability of the starting material, 2-bromo-1-(2-furyl)-1-ethanone. The synthesis of this precursor would be an additional step. The toxicity of sodium cyanide also necessitates stringent safety precautions.
For researchers seeking a reliable and high-yielding synthesis of this compound with readily available starting materials, the Claisen condensation method appears to be a well-established and preferable option based on the available literature. Further investigation into optimizing the nucleophilic substitution reaction and determining its yield would be beneficial for a more comprehensive comparison.
References
Safety Operating Guide
Safe Disposal of 2-Furoylacetonitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2-Furoylacetonitrile, a compound utilized in various research applications. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Chemical Safety and Hazard Summary
This compound is classified with several hazards that necessitate careful handling during disposal.[1][2] The primary risks associated with this compound are summarized below.
| Hazard Classification | Description | GHS Hazard Code |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1][2] | H302 + H312 + H332 |
| Skin Irritation | Causes skin irritation.[1][2] | H315 |
| Eye Irritation | Causes serious eye irritation.[1][2] | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1] | H335 |
Experimental Protocol: Waste Neutralization (if applicable)
While direct disposal through a certified waste management provider is the recommended primary route, in some instances, neutralization of small residual amounts may be necessary before final disposal. This should only be performed by trained personnel.
Objective: To neutralize the reactivity of residual this compound.
Materials:
-
Sodium bicarbonate or a suitable weak base
-
Appropriate solvent (e.g., water, if solubility allows and is safe)
-
pH indicator strips
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
In a well-ventilated fume hood, cautiously add the this compound waste to a larger container with a suitable solvent to create a dilute solution.
-
Slowly add a weak base, such as sodium bicarbonate, to the solution while stirring.
-
Monitor the pH of the solution using pH indicator strips.
-
Continue adding the base until the solution is neutralized (pH 6-8).
-
This neutralized solution must still be collected and disposed of as chemical waste.
Disposal Workflow
The following diagram outlines the logical steps for the safe disposal of this compound.
Step-by-Step Disposal Procedures
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste and arrange for its collection by a certified waste disposal company.[3]
1. Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
2. Waste Segregation: Segregate this compound waste from other laboratory waste streams. Do not mix it with non-hazardous trash or other chemical waste unless explicitly permitted by your institution's waste management guidelines.
3. Containerization:
-
Collect the waste in a designated, properly labeled, and chemically compatible container.
-
The container must have a tightly fitting lid to prevent spills or the release of vapors.
-
Label the container clearly with "Hazardous Waste" and the chemical name "this compound".
4. Storage:
-
Store the sealed waste container in a designated, well-ventilated, cool, and dry area.
-
Ensure the storage location is away from incompatible materials.
5. Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor to arrange for pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
6. Decontamination:
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Dispose of any contaminated cleaning materials (e.g., paper towels, wipes) as hazardous waste along with the chemical.
References
Personal protective equipment for handling 2-Furoylacetonitrile
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Furoylacetonitrile in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
GHS Hazard Classification:
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | Warning | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | 3 | Warning | H335: May cause respiratory irritation |
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₅NO₂[1][2] |
| Molecular Weight | 135.12 g/mol [2] |
| Appearance | Solid |
| Melting Point | 81-85 °C[2] |
| Storage Class | 11 - Combustible Solids |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is mandatory to prevent personal exposure.
| Protection Type | Equipment Specification | Purpose & Notes |
| Eye / Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.[3] |
| Skin / Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat. | Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[3] |
| Respiratory | Dust mask type N95 (US) or a NIOSH/MSHA or EN 149 approved respirator. | Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[3] |
Operational Plan: Step-by-Step Handling Protocol
Safe handling requires a controlled environment and methodical procedures.
Preparation & Handling:
-
Designate Area: Before starting, designate a specific area within a certified chemical fume hood for handling this compound.[3]
-
Verify Safety Equipment: Ensure that a safety shower and eyewash station are unobstructed and readily accessible.[3]
-
Don PPE: Put on all required PPE as specified in the table above.[3]
-
Minimize Dust: When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation and accumulation.[3]
-
Avoid Contact: Do not allow the chemical to come into contact with skin or eyes.[4][5] Do not breathe in dust or vapors.[4]
-
Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the handling area.[4][6]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][6]
-
Store in a locked cabinet or area.[4]
-
Keep away from heat, sparks, and open flames.[4]
-
Peroxide Formation: This material may form explosive peroxides upon prolonged storage. Containers should be dated upon opening and periodically tested for the presence of peroxides.[4][7]
References
- 1. This compound | C7H5NO2 | CID 141671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 31909-58-7 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
